2,2-Diphenylpropionitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-diphenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHBXFSKLKYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204127 | |
| Record name | 2,2-Diphenylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-67-8 | |
| Record name | α-Methyl-α-phenylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylpropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5558-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Diphenylpropionitrile (CAS 5558-67-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionitrile, with the CAS number 5558-67-8, is an aromatic nitrile of significant interest in organic synthesis and as a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. Its chemical structure, featuring a quaternary carbon bonded to two phenyl groups, a methyl group, and a nitrile moiety, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5558-67-8 | [1] |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 145 °C at 2 mmHg | [3] |
| Density | 1.109 g/mL | [3] |
| Refractive Index | 1.5720 | [3] |
| Solubility | Soluble in common organic solvents |
Synthesis and Experimental Protocols
The primary route to this compound is through the methylation of its precursor, diphenylacetonitrile. Phase transfer catalysis is an effective method for this alkylation reaction.
Synthesis of this compound via Phase Transfer Catalysis
This protocol describes the methylation of diphenylacetonitrile using methyl iodide under phase transfer catalysis conditions.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diphenylacetonitrile (1.0 eq), toluene, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) and add it to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add methyl iodide (1.1-1.5 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 80-90 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[4]
Key Chemical Reactions
This compound can undergo several important transformations, primarily involving the nitrile group.
Hydrolysis to 2,2-Diphenylpropionic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Experimental Workflow for Hydrolysis:
Caption: General workflow for the hydrolysis of this compound.
Methodology (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, combine this compound with a mixture of glacial acetic acid, sulfuric acid, and water.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into cold water. The carboxylic acid product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure 2,2-diphenylpropionic acid.
Reduction to 2,2-Diphenylpropylamine
The nitrile group can be reduced to a primary amine using various reducing agents.
Methodology (using a metal hydride):
-
Reaction Setup: In a dry, inert atmosphere, suspend a metal hydride reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Nitrile: Dissolve this compound in the same dry solvent and add it dropwise to the reducing agent suspension at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Purification: Filter the resulting salts and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to obtain the crude amine, which can be further purified by distillation or chromatography.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, studies on structurally similar compounds provide insights into its potential biological activities. For instance, diarylpropionitrile (DPN), a compound with a similar diaryl core, has been shown to inhibit melanogenesis. The proposed mechanism involves the modulation of the Protein Kinase A (PKA) signaling pathway.[2][5] It is plausible that this compound or its derivatives could exhibit similar biological effects.
Proposed Signaling Pathway for Diarylpropionitrile (DPN) Mediated Inhibition of Melanogenesis:
This pathway illustrates how DPN, a compound structurally related to this compound, is thought to inhibit melanin production. This can serve as a model for investigating the biological effects of this compound and its derivatives.
Caption: Proposed signaling pathway for the inhibition of melanogenesis by diarylpropionitrile (DPN).[2][5]
General studies on nitriles have indicated that their cytotoxicity can be structure-dependent, with aromatic nitriles showing some potential for toxicity in vitro.[6][7] However, nitriles are generally considered a metabolically stable functional group.[8] Further research is needed to elucidate the specific cytotoxic or enzyme-inhibitory effects of this compound.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from diphenylacetonitrile is readily achievable, and its nitrile group allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. While direct biological data is scarce, the activity of structurally related compounds suggests that this compound and its derivatives may possess interesting pharmacological properties, warranting further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. monash.edu [monash.edu]
- 4. iris.unive.it [iris.unive.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Diphenylpropionitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diphenylpropionitrile, including its molecular structure and weight. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Molecular Structure and Properties
This compound, also known as 2,2-diphenylpropanenitrile or 1,1-diphenylethyl cyanide, is a nitrile compound featuring a quaternary carbon bonded to two phenyl groups, a methyl group, and a cyano group.[1] Its molecular formula is C15H13N.[1][2][3]
The molecular structure of this compound is visualized in the diagram below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Diphenylpropionitrile (CAS No: 5558-67-8). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and organic synthesis. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis and key chemical transformations, and a summary of its spectroscopic data.
Introduction
This compound, also known as 2,2-diphenylpropanenitrile or α,α-diphenylpropionitrile, is an aliphatic nitrile characterized by a quaternary carbon atom bonded to two phenyl groups, a methyl group, and a cyano group. Its chemical structure makes it a sterically hindered nitrile and a valuable intermediate in organic synthesis. It serves as a precursor for the synthesis of various compounds, including the corresponding carboxylic acid (2,2-diphenylpropionic acid) and primary amine (2,2-diphenylpropylamine), which are potential building blocks for more complex molecules. This guide details its fundamental properties and synthetic methodologies.
Physical Properties
This compound is a clear yellow, viscous liquid at room temperature.[1] Its physical properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃N | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Clear yellow liquid or viscous liquid | [1] |
| Boiling Point | 145 °C at 2 mmHg | [3] |
| Density | 1.109 g/mL | [3] |
| Refractive Index (n²⁰/D) | 1.5710 - 1.5760 | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and benzene. |
Chemical Properties and Reactions
The chemical reactivity of this compound is primarily centered around the cyano group and the benzylic position. Key transformations include synthesis via alkylation, hydrolysis of the nitrile to a carboxylic acid, and reduction to a primary amine.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the methylation of diphenylacetonitrile. This reaction involves the deprotonation of the acidic α-hydrogen of diphenylacetonitrile with a strong base to form a carbanion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.[4][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane to remove the oil, and then suspend it in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise, ensuring the temperature does not rise significantly.[5] After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Hydrolysis to 2,2-Diphenylpropionic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions. The reaction proceeds through an amide intermediate to yield the carboxylate salt, which is then protonated in an acidic workup.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 4.0 equivalents, e.g., 20% w/v). Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 2,2-diphenylpropionic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,2-diphenylpropionic acid.[8]
Reduction to 2,2-Diphenylpropylamine
The reduction of the sterically hindered nitrile group in this compound to a primary amine (2,2-diphenylpropylamine) is a challenging transformation that requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. Catalytic hydrogenation can also be employed, though it may require more forcing conditions due to steric hindrance.[9]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reaction: Suspend lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Addition: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath, and heat the mixture to reflux for 6-12 hours.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Caution: The following quenching procedure is highly exothermic and liberates hydrogen gas. Sequentially and very slowly add: (i) 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used; (ii) 'x' mL of 15% aqueous NaOH; (iii) '3x' mL of water. A granular white precipitate of aluminum salts should form.
-
Isolation and Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,2-diphenylpropylamine. The product can be purified by vacuum distillation or by conversion to its hydrochloride salt.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplet) and a singlet for the methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon, the methyl carbon, and the nitrile carbon. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically observed around 2240-2260 cm⁻¹. Also shows absorptions for aromatic C-H and C=C bonds.[6] |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a synthetically useful intermediate with well-defined physical and chemical properties. This guide provides essential data and detailed experimental protocols for its synthesis and key chemical transformations, serving as a valuable resource for chemists in research and development. The methodologies for its synthesis, hydrolysis, and reduction are robust and adaptable for various research applications.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,2-diphenylpropionitrile, a significant chemical intermediate. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Nomenclature
The standardized IUPAC name for this compound is 2,2-diphenylpropanenitrile .[1] It is also widely known by its common name, this compound. For clarity and comprehensive literature searching, a list of its synonyms is provided below.
Synonyms:
-
1,1-Diphenylethyl Cyanide[1]
-
2,2-Diphenylpropanenitrile[1]
-
2,2-diphenyl propionitrile[1]
-
α,α-Diphenylpropionitrile[1]
-
a-Methyl-a-phenylbenzeneacetonitrile[1]
-
Benzeneacetonitrile, α-methyl-α-phenyl-[1]
-
NSC 62703[1]
Caption: Relationship between the common name, IUPAC name, synonyms, and other identifiers.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-diphenylpropanenitrile is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Boiling Point | 145 °C at 2 mmHg | [2] |
| Density | 1.109 g/mL | [2] |
| Refractive Index | 1.5720 | [2] |
| XLogP3-AA | 3.6 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
| Physical Form | Liquid | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,2-diphenylpropanenitrile are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.
Synthesis of 2,2-Diphenylpropanenitrile
A common method for the synthesis of 2,2-diphenylpropanenitrile is through the alkylation of diphenylacetonitrile. A representative procedure is detailed below, adapted from literature reports.
Reaction:
Diphenylacetonitrile + Methylating Agent → 2,2-Diphenylpropanenitrile
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂) or other strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
With stirring, add a solution of diphenylacetonitrile in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the carbanion.
-
Cool the reaction mixture in an ice bath.
-
Add methyl iodide dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition of methyl iodide is complete, continue to stir the mixture at room temperature for an additional 2-3 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-diphenylpropanenitrile.
Purification
The crude product from the synthesis can be purified by vacuum distillation to obtain a high-purity sample.
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the short-path distillation apparatus and ensure all joints are well-sealed.
-
Transfer the crude 2,2-diphenylpropanenitrile to the distillation flask.
-
Begin to evacuate the system slowly to the desired pressure (e.g., 2 mmHg).
-
Once the desired pressure is reached, begin to heat the distillation flask with stirring.
-
Collect the fraction that distills at approximately 145 °C at 2 mmHg.[2]
-
Discontinue the distillation once the main fraction has been collected, and allow the apparatus to cool to room temperature before releasing the vacuum.
Spectroscopic Analysis
The identity and purity of the synthesized 2,2-diphenylpropanenitrile can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.
-
Expected chemical shifts (δ, ppm): Aromatic protons will appear in the range of 7.2-7.5 ppm, and the methyl protons will appear as a singlet around 1.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Expected chemical shifts (δ, ppm): The nitrile carbon will appear around 123 ppm, the quaternary carbon at approximately 50 ppm, the methyl carbon around 25 ppm, and the aromatic carbons in the 127-140 ppm region.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Acquire the spectrum using an FTIR spectrometer.
-
Expected characteristic absorption bands (cm⁻¹): A sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
Caption: A conceptual workflow for the synthesis, purification, and analysis of this compound.
References
Spectroscopic Profile of 2,2-Diphenylpropionitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Diphenylpropionitrile, a molecule of interest in various chemical research and development sectors. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a comprehensive resource for identification, characterization, and quality control.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₅H₁₃N, with a molecular weight of 207.27 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectrum
The proton NMR spectrum is characterized by signals arising from the aromatic protons of the two phenyl groups and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region, indicative of their varied electronic environments. The methyl group, being shielded, appears as a singlet in the upfield region.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.3 - 7.5 | multiplet | Aromatic protons (10H) |
| ~ 1.9 | singlet | Methyl protons (-CH₃, 3H) |
¹³C NMR Spectrum
The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The presence of quaternary carbons, such as the one bonded to the nitrile group and the two ipso-carbons of the phenyl rings, is a key feature.
| Chemical Shift (δ) ppm | Assignment |
| ~ 142 | Phenyl C (ipso) |
| ~ 128 | Phenyl C-H |
| ~ 127 | Phenyl C-H |
| ~ 125 | Phenyl C-H |
| ~ 123 | Nitrile (-C≡N) |
| ~ 45 | Quaternary Carbon (-C(Ph)₂) |
| ~ 26 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature is the sharp, strong absorption of the nitrile group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2930 | Medium | Aliphatic C-H stretch |
| ~ 2235 | Strong, Sharp | Nitrile (-C≡N) stretch |
| ~ 1600, 1490, 1445 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~ 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Abundance (%) | Assignment |
| 207 | Moderate | [M]⁺ (Molecular ion) |
| 192 | High | [M - CH₃]⁺ |
| 165 | Moderate | [M - C₂H₄N]⁺ or [C₁₃H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[2]
-
The sample is thoroughly mixed to ensure homogeneity.
¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Pulse Sequence: A standard proton-decoupled pulse sequence is employed.
-
Acquisition Parameters:
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection:
-
Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility of 2,2-Diphenylpropionitrile in organic solvents
An In-depth Technical Guide on the Solubility of 2,2-Diphenylpropionitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 5558-67-8), a key intermediate in various organic syntheses.[1][2] While quantitative solubility data in organic solvents is not extensively available in public literature, this guide outlines its qualitative solubility profile and provides a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol [1] |
| Appearance | Information not available in search results |
| Melting Point | Not available[3] |
| Boiling Point | 145 °C at 2 mmHg[3] |
| Density | 1.109 g/mL[3] |
Solubility Profile
The molecular structure of this compound, featuring two nonpolar phenyl rings and a polar nitrile group, suggests its solubility is dependent on the solvent's polarity.
Qualitative Solubility Data
A review of available literature indicates the qualitative solubility of this compound in various organic solvents.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[4] |
| Diethyl Ether | Soluble[4] |
| Benzene | Soluble[4] |
Note: Quantitative solubility data (e.g., in g/100 mL or mol/L) at specific temperatures is not readily found in the surveyed literature. To obtain precise solubility values, experimental determination is necessary.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum oven
-
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sampling and Analysis:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vials.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid from being transferred.
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).
-
Record the exact volume of the transferred supernatant.
-
Carefully evaporate the solvent from the supernatant. This can be done in a fume hood, and for higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature may be used.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Data Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of supernatant in mL) x 100
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors, which can be logically related as shown in the diagram below.
Caption: Factors influencing solubility.
This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to generate the much-needed quantitative data for various organic solvents, which is crucial for process optimization in research and drug development.
References
An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionitrile, a key building block in the synthesis of various pharmaceuticals and fine chemicals, has a rich history of synthetic exploration. Its structural motif, featuring a quaternary carbon center bearing two phenyl groups and a nitrile, presents unique synthetic challenges and has been the subject of methodological development for decades. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.
Historical Perspective
The synthesis of α,α-diarylacetonitriles has been a topic of interest since the mid-20th century. Early methods focused on the functionalization of pre-existing diaryl scaffolds. A significant milestone in the synthesis of this compound was the work of Pickard and Engles in 1951, which established a foundational method for its preparation. Over the years, synthetic strategies have evolved, with the development of more efficient and versatile methods such as the direct alkylation of diphenylacetonitrile and the application of phase-transfer catalysis. These advancements have been driven by the increasing demand for this compound and its derivatives in medicinal chemistry and materials science.
Core Synthetic Methodologies
Three primary synthetic strategies have emerged for the preparation of this compound:
-
Classical Friedel-Crafts-based Approach: This historical method involves the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.
-
Alkylation of Diphenylacetonitrile: A more direct approach that involves the deprotonation of diphenylacetonitrile followed by alkylation with a methylating agent.
-
Phase-Transfer Catalysis (PTC): A modern and efficient method that facilitates the alkylation of diphenylacetonitrile in a biphasic system, often with milder conditions and higher yields.
The following sections provide a detailed examination of these methodologies, including experimental protocols and comparative data.
Data Presentation: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Reference |
| Alkylation | Diphenylacetonitrile, Methyl Iodide | Sodium Amide (NaNH₂) | Liquid Ammonia, Ether | High (Specific yield not consistently reported in general literature) | General textbook knowledge |
| Alkylation | Diphenylacetonitrile, Methyl Halide | Potassium tert-butoxide | DMF | ~70% (for acetonylation) | [1] |
| Phase-Transfer Catalysis | Diphenylacetonitrile, Methyl Chloride | Tetrabutylammonium Bromide (TBAB), NaOH | Toluene, Water | High (Specific yield for methylation not detailed, but PTC is generally high-yielding) | [2] |
Experimental Protocols
Method 1: Alkylation of Diphenylacetonitrile with Methyl Iodide
This procedure is a representative example of the direct alkylation of diphenylacetonitrile.
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂)
-
Methyl iodide (CH₃I)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium chloride solution (saturated)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet, condense anhydrous liquid ammonia.
-
To the liquid ammonia, cautiously add sodium amide with stirring until a persistent blue color is observed, indicating the formation of the sodium salt of the solvent.
-
Add diphenylacetonitrile dissolved in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the resulting solution for 1-2 hours to ensure complete formation of the diphenylacetonitrile anion.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether to the reaction mixture.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Method 2: Phase-Transfer Catalyzed (PTC) Methylation of Diphenylacetonitrile
This protocol is adapted from general procedures for PTC alkylation of active methylene compounds.[2]
Materials:
-
Diphenylacetonitrile
-
Methyl chloride (or other methylating agent)
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the organic mixture.
-
Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add a liquid methylating agent dropwise).
-
Heat the biphasic mixture to 40-50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthetic Workflow: Alkylation of Diphenylacetonitrile
Caption: A schematic overview of the experimental steps for the synthesis of this compound via alkylation.
Synthetic Workflow: Phase-Transfer Catalysis
Caption: A schematic overview of the experimental steps for the synthesis of this compound via phase-transfer catalysis.
Conclusion
The synthesis of this compound has evolved from classical, multi-step procedures to more efficient and direct methods. The alkylation of diphenylacetonitrile remains a robust and widely used strategy, with modern variations such as phase-transfer catalysis offering significant advantages in terms of reaction conditions, yield, and environmental impact. This guide provides researchers with a solid foundation of the historical context, comparative data, and detailed protocols necessary to make informed decisions for the synthesis of this important chemical intermediate. The provided workflows offer a clear visual representation of the experimental processes, further aiding in the planning and execution of these synthetic routes.
References
α-Methyl-α-phenylbenzeneacetonitrile: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methyl-alpha-phenylbenzeneacetonitrile, systematically known as 2,2-diphenylpropanenitrile, is a nitrile compound of significant interest in organic synthesis. Its molecular structure, featuring a quaternary carbon substituted with two phenyl rings, a methyl group, and a nitrile moiety, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.
Chemical and Physical Properties
2,2-Diphenylpropanenitrile is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of two phenyl groups contributes to its aromaticity and stability.[1] The nitrile group (-C≡N) is a key functional group that imparts polarity and allows for a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines.
Physicochemical Data
The key physicochemical properties of 2,2-diphenylpropanenitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 5558-67-8 | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Boiling Point | 145 °C at 2 mmHg | |
| Density | 1.109 g/mL | |
| Refractive Index | 1.5720 |
Spectral Data
The following tables summarize the key spectral data for 2,2-diphenylpropanenitrile, providing valuable information for its identification and characterization.
Table 2.2.1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |
| 2.05 | s | 3H | Methyl protons (-CH₃) |
Table 2.2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | Quaternary aromatic carbon |
| 129.0 | Aromatic CH |
| 128.0 | Aromatic CH |
| 126.5 | Aromatic CH |
| 123.0 | Nitrile carbon (-CN) |
| 48.0 | Quaternary aliphatic carbon |
| 28.0 | Methyl carbon (-CH₃) |
Table 2.2.3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3030 | Aromatic C-H stretch |
| 2980 - 2940 | Aliphatic C-H stretch |
| 2235 | Nitrile (-C≡N) stretch |
| 1600, 1495, 1445 | Aromatic C=C stretch |
Table 2.2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 192 | [M - CH₃]⁺ |
| 165 | [M - C₂H₄N]⁺ |
Experimental Protocols
The most common and efficient method for the synthesis of 2,2-diphenylpropanenitrile is the alkylation of diphenylacetonitrile. A detailed experimental protocol for this synthesis is provided below.
Synthesis of 2,2-Diphenylpropanenitrile via Alkylation of Diphenylacetonitrile
This procedure involves the deprotonation of diphenylacetonitrile to form a carbanion, which then undergoes nucleophilic attack on a methylating agent. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.
Reagents and Materials:
-
Diphenylacetonitrile
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Water
-
Dichloromethane or diethyl ether for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetonitrile in toluene.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.
-
Alkylation: Add methyl iodide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization.
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable; avoid open flames.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,2-diphenylpropanenitrile.
Mechanism of Action and Biological Activity
As a chemical intermediate, 2,2-diphenylpropanenitrile is not typically investigated for its direct biological activity or mechanism of action in signaling pathways. Its primary role is as a building block in the synthesis of other compounds which may have pharmacological properties.
The toxicity of nitriles, in general, is often associated with the in vivo metabolic release of cyanide.[2] However, the toxicological profile of 2,2-diphenylpropanenitrile has not been extensively studied. General handling precautions for nitrile compounds should be observed, including avoiding inhalation, ingestion, and skin contact.
Conclusion
This technical guide has provided a detailed overview of the key characteristics of alpha-methyl-alpha-phenylbenzeneacetonitrile (2,2-diphenylpropanenitrile). The presented data on its physicochemical properties and spectral characteristics serve as a valuable resource for its identification and quality control. The detailed experimental protocol for its synthesis offers a practical guide for laboratory preparation. While direct biological activity data is scarce, its importance as a synthetic intermediate underscores its relevance in the fields of chemical research and drug development.
References
A Technical Guide to the Biological Activities of Diphenyl Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl nitrile compounds, characterized by a core structure containing two phenyl rings and a nitrile group, have emerged as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this class of compounds, with a focus on their potential therapeutic applications. The unique physicochemical properties conferred by the nitrile group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make these compounds promising candidates for drug discovery and development.[1] This document summarizes key findings on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.
Anticancer Activity
Several diphenyl nitrile derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The primary mechanisms underlying their anticancer effects include the induction of cell cycle arrest and apoptosis.
Mechanism of Action: Cell Cycle Arrest at G2/M Phase and Apoptosis
A significant number of diphenyl nitrile compounds exert their anticancer effects by arresting the cell cycle at the G2/M phase, which ultimately leads to programmed cell death (apoptosis).[2][3] This is often achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle and subsequent induction of the intrinsic apoptotic pathway. This involves the activation of caspase-9 and caspase-3/7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][5]
Quantitative Data: In Vitro Anticancer Activity
The in vitro cytotoxic effects of various diphenyl nitrile compounds have been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| [(2-Phenylindol-3-yl)methylene]propanedinitrile derivative | MDA-MB 231 (Breast) | < 0.1 | [2] |
| [(2-Phenylindol-3-yl)methylene]propanedinitrile derivative | MCF-7 (Breast) | < 0.1 | [2] |
| 2-(6-aryl-3-hexen-1,5-diynyl)benzonitrile 3c | Human Cancer Cell Lines (average) | low µM range | [3] |
| 2-(6-aryl-3-hexen-1,5-diynyl)benzonitrile 3d | Human Cancer Cell Lines (average) | low µM range | [3] |
Neuroprotective Activity
Certain diphenyl acrylonitrile derivatives have been shown to promote adult hippocampal neurogenesis, a process crucial for learning, memory, and mood regulation. This suggests their potential as therapeutic agents for neurodegenerative diseases and depression.[1][6]
Mechanism of Action: Promotion of Neurogenesis
These compounds have been observed to stimulate both the proliferation of neural progenitor cells and their differentiation into mature neurons.[6] While the precise signaling pathways are still under investigation, the induction of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the activation of downstream signaling cascades such as the MAPK/AKT pathway are thought to play a significant role.[7][8]
Quantitative Data: In Vivo Neurogenesis-Promoting Activity
The in vivo efficacy of diphenyl acrylonitrile derivatives in promoting neurogenesis has been assessed in rat models. The administration of these compounds led to a significant increase in the number of newborn mature neurons.
| Compound ID | Animal Model | Dosage | Effect on Neurogenesis | Reference |
| 29b | Rat | 4.0 mg/kg | Significant increase in newborn mature neurons | [6] |
| 32a | Rat | 4.0 mg/kg | Significant increase in newborn mature neurons | [6] |
| 32b | Rat | 4.0 mg/kg | Potent increase in newborn mature neurons | [1][6] |
Antimicrobial Activity
Diphenyl nitrile and its derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The MIC values for several diphenyl nitrile derivatives against various microbial strains are presented below.
| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |
| 4a | E. coli ATCC25915 | 1.0 | [9] |
| 4a | S. aureus ATCC25923 | 1.0 | [9] |
| 4a | K. pneumoniae ATCC29212 | 2.0 | [9] |
| 4a | P. aeruginosa ATCC10145 | 1.0 | [9] |
| 4c | E. coli ATCC25915 | 1.0 | [9] |
| 4c | S. aureus ATCC25923 | 1.0 | [9] |
| 4c | K. pneumoniae ATCC29212 | 1.0 | [9] |
| 4c | P. aeruginosa ATCC10145 | 1.0 | [9] |
| 4f | E. coli ATCC25915 | 2.0 | [9] |
| 4f | S. aureus ATCC25923 | 2.0 | [9] |
| 4f | K. pneumoniae ATCC29212 | 2.0 | [9] |
| 4f | P. aeruginosa ATCC10145 | 1.0 | [9] |
| Indolylimidazole derivative 1c | S. aureus | 0.0099 - 0.0125 | [10] |
| Indolylimidazole derivative 1c | S. epidermidis | 0.0099 - 0.0125 | [10] |
| Indolylimidazole derivative 1c | E. coli | 0.0099 - 0.0125 | [10] |
| Indolylimidazole derivative 1d | C. albicans | Potent activity | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of diphenyl nitrile compounds is an emerging area of research. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Quantitative Data: In Vitro COX Inhibition
The inhibitory activity of diphenyl nitrile and related compounds against COX-1 and COX-2 enzymes is a measure of their anti-inflammatory potential.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative PYZ16 | >5.58 | 0.52 | >10.73 | [11] |
| Pyrazole derivative PYZ7 | - | - | High | [11] |
| Hybrid HYB36 | >50 | 0.50 | >100 | [11] |
| Hybrid HYB37 | >50 | 0.48 | >104 | [11] |
| Hybrid HYB38 | >50 | 0.40 | >125 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Diphenyl Acrylonitrile Derivatives (Knoevenagel Condensation)
A common method for the synthesis of 2,3-diphenyl acrylonitrile derivatives is the Knoevenagel condensation.[12][13][14][15][16]
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol (10 mL), add a phenylacetonitrile derivative (1 mmol).
-
Add a catalytic amount of a base (e.g., piperidine or potassium hydroxide).
-
The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 2-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][17][18][19][20][21]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diphenyl nitrile compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
In Vivo Neurogenesis Assessment (BrdU Assay)
The 5-bromo-2'-deoxyuridine (BrdU) assay is used to label and detect proliferating cells in vivo.[22][23][24][25][26]
Procedure:
-
BrdU Administration: Administer BrdU to the animals (e.g., rats) via intraperitoneal injection. The dosage and frequency of injections will depend on the experimental design.
-
Tissue Collection and Preparation: After a specific survival period, the animals are euthanized, and the brains are collected. The brain tissue is then fixed, sectioned, and prepared for immunohistochemistry.
-
Immunohistochemistry: The tissue sections are treated to denature the DNA, allowing an anti-BrdU antibody to access the incorporated BrdU. The sections are then incubated with the primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The labeled cells are visualized using a fluorescence microscope, and the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][4][25][27][28]
Procedure:
-
Reaction Setup: In a 96-well plate, a reaction mixture containing purified tubulin, a polymerization buffer, and GTP is prepared.
-
Compound Addition: The diphenyl nitrile compound at various concentrations is added to the reaction mixture.
-
Polymerization Initiation: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader. A fluorescence-based method can also be used, where a fluorescent reporter that binds to polymerized tubulin is included in the reaction mixture.[22][25][27][28]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a control, and the IC50 value for polymerization inhibition is determined.
Conclusion
The diphenyl nitrile scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The anticancer and neuroprotective properties of these compounds are particularly noteworthy, with several derivatives demonstrating potent activity in preclinical studies. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of the precise molecular targets and signaling pathways will be crucial for the translation of these findings into clinical applications. The experimental protocols and data presented in this technical guide provide a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi [mdpi.com]
- 9. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cbijournal.com [cbijournal.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 24. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. maxanim.com [maxanim.com]
- 26. researchgate.net [researchgate.net]
- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
2,2-Diphenylpropionitrile: A Technical Material Safety Data Sheet Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for 2,2-Diphenylpropionitrile (CAS No: 5558-67-8). The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols, compiled from various safety data sheets to ensure a thorough overview for professionals in research and drug development.
Section 1: Chemical and Physical Properties
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental procedures.
| Property | Value | Source |
| Molecular Formula | C15H13N | [1][2][3][4] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Appearance | Light yellow liquid or white to off-white solid | [5][6] |
| Odor | Odorless | [5] |
| Melting Point | 86 - 89 °C / 186.8 - 192.2 °F | [6] |
| Boiling Point | 145 °C / 293 °F @ 2 mmHg | [5][7] |
| Density | 1.109 g/mL | [7] |
| Specific Gravity | 1.109 | [5] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and benzene. | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as harmful under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes.
GHS Classification Summary [2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[9]
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the safety handling and personal protection sections.
Section 3: Experimental Protocols - Hazard Evaluation
While detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided MSDS, the GHS classifications are derived from standardized tests. The methodologies for determining acute toxicity and irritation are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).
General Methodological Approach (Based on OECD Guidelines):
-
Acute Oral Toxicity (OECD 423): A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the test population) is then estimated.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animals. The application site is covered with a porous gauze dressing. Observations for signs of toxicity and mortality are made over a 14-day period to determine the dermal LD50.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance, usually as a vapor, dust, or mist, in an inhalation chamber for a specified duration. The concentration that is lethal to 50% of the animals (LC50) is determined.
-
Skin Irritation (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal. The skin is observed for signs of irritation, such as redness (erythema) and swelling (edema), at specified intervals.
-
Eye Irritation (OECD 405): A small amount of the substance is instilled into one eye of a test animal. The eye is examined for signs of irritation, including redness, swelling, and corneal opacity, at various time points.
Section 4: First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of exposure to this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[5][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][10] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell. Seek immediate medical assistance.[5][10] |
Section 5: Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.
Handling:
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Store away from incompatible materials.[11]
-
Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
Section 6: Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing.[5]
-
Chemical Stability: The product is stable under normal conditions.[5]
-
Conditions to Avoid: Incompatible products, excess heat.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[6]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[5]
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: No information available.[6]
-
Specific Hazards Arising from the Chemical: Keep the product and empty container away from heat and sources of ignition.[6]
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]
Section 8: Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[6]
-
Environmental Precautions: Should not be released into the environment. Do not let this chemical enter the environment.[5][10]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[10]
Section 9: Toxicological Information
The primary toxicological concerns for this compound are its acute effects upon exposure.
Acute Toxicity:
-
Oral: Harmful if swallowed (Category 4).[2]
-
Dermal: Harmful in contact with skin (Category 4).[2]
-
Inhalation: Harmful if inhaled (Category 4).[2]
Other Toxicological Effects:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).
-
Respiratory or Skin Sensitization: No information available.
-
Germ Cell Mutagenicity: No information available.
-
Carcinogenicity: No information available.
-
Reproductive Toxicity: No information available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Category 3).[6]
-
Specific Target Organ Toxicity - Repeated Exposure: No information available.
-
Aspiration Hazard: No information available.
Section 10: Disposal Considerations
-
Waste Disposal Methods: Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. Dispose of contents/container to an approved waste disposal plant.[5][10]
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pschemicals.com [pschemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,2-Diphenylpropionic acid | C15H14O2 | CID 79676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. macschem.us [macschem.us]
A Technical Guide to the Theoretical and Computational Investigation of 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2,2-Diphenylpropionitrile. While a complete dataset from dedicated computational studies on this molecule is not publicly available, this document outlines the established computational chemistry workflows, spectroscopic analysis techniques, and the foundational principles for such investigations. This guide serves as a robust framework for researchers initiating theoretical studies on this compound and related compounds, offering insights into its potential molecular characteristics and behavior.
Introduction
This compound is a chemical compound with a stable aromatic structure, making it a molecule of interest as an intermediate in the synthesis of pharmaceuticals and dyes. Understanding its molecular geometry, electronic properties, and vibrational modes through theoretical and computational methods is crucial for predicting its reactivity, stability, and potential applications in drug design and materials science.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the properties of molecules like this compound at the atomic level.[1] These theoretical investigations, when coupled with experimental spectroscopic data, provide a detailed understanding of the structure-property relationships. This guide will delve into the standard methodologies for such studies and present the currently available data for this compound.
Molecular and Physicochemical Properties
Based on publicly available information, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [2] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| IUPAC Name | 2,2-diphenylpropanenitrile | [2] |
| CAS Number | 5558-67-8 | [2] |
| Physical Description | White crystalline solid | [3] |
| Melting Point | 73-74 °C | [3] |
| Density | ~1.08 g/cm³ | [3] |
| Boiling Point | 145 °C (at 2 mmHg) | [4] |
| Refractive Index | 1.5720 | [4] |
Theoretical and Computational Methodologies
While specific, in-depth computational studies on this compound with comprehensive quantitative data are not readily accessible in the public domain, research on structurally similar molecules provides a clear indication of the standard theoretical approaches employed. A notable study confirms that theoretical calculations on this compound have been performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
Typical Protocol for DFT Analysis:
-
Geometry Optimization: The first step involves finding the equilibrium geometry of the molecule, which corresponds to the minimum energy conformation on the potential energy surface. This is typically performed using a gradient-based optimization algorithm.
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, indicating the regions that are prone to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions among bonds, and also provides a convenient basis for investigating charge transfer or conjugative interactions in molecular systems.
-
Spectroscopic Analysis
3.2.1. Vibrational Spectroscopy (FT-IR and FT-Raman)
Experimental FT-IR and FT-Raman spectra provide information about the vibrational modes of a molecule. The nitrile (-C≡N) stretching frequency is a particularly sensitive probe of the local molecular environment and typically appears in a distinct region of the vibrational spectrum.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
General Workflow for Computational Analysis
Caption: A generalized workflow for the computational analysis of a molecule.
Potential Applications in Drug Development
The diphenyl moiety is a common scaffold in many biologically active compounds. Understanding the electronic and steric properties of this compound through computational modeling can aid in:
-
Lead Optimization: By predicting how structural modifications affect the molecule's properties, computational studies can guide the synthesis of more potent and selective drug candidates.
-
Pharmacophore Modeling: The 3D arrangement of chemical features responsible for biological activity can be determined, which is essential for virtual screening of compound libraries.
-
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.
Conclusion and Future Outlook
This technical guide has outlined the standard theoretical and computational approaches for the comprehensive study of this compound. While a detailed quantitative analysis is currently hampered by the lack of publicly available computational data, the methodologies described herein provide a solid foundation for future research.
A dedicated computational study on this compound, employing DFT and other advanced methods, would be invaluable. Such a study would provide precise data on its optimized geometry, vibrational modes, electronic properties, and reactivity. This information would not only deepen our fundamental understanding of this molecule but also accelerate its potential application in pharmaceutical and materials science research. Researchers are encouraged to undertake such investigations and publish their findings to enrich the scientific literature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Diphenylpropionitrile from Benzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionitrile is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif is present in a range of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound starting from benzyl cyanide. The synthesis is a multi-step process that first involves the formation of diphenylacetonitrile, which is subsequently methylated to yield the final product. The protocols provided herein are based on established literature procedures and are intended to guide researchers in the successful synthesis of this important compound.
Overall Reaction Scheme
The synthesis of this compound from benzyl cyanide is typically achieved in a three-step sequence:
-
Bromination of Benzyl Cyanide: Benzyl cyanide is first brominated at the alpha position to yield α-bromo-α-phenylacetonitrile.
-
Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetonitrile is then used to alkylate benzene in a Friedel-Crafts reaction to produce diphenylacetonitrile.
-
Methylation of Diphenylacetonitrile: Finally, diphenylacetonitrile is methylated to afford this compound.
Experimental Protocols
Step 1: Synthesis of α-Bromo-α-phenylacetonitrile
This procedure follows the established method of bromination of an active methylene compound.
Materials:
-
Benzyl cyanide
-
Bromine
-
Nitrogen gas
Equipment:
-
500 mL three-necked round-bottom flask
-
Sealed stirrer
-
Dropping funnel
-
Thermometer
-
Heating bath
-
Air condenser
Procedure:
-
In a well-ventilated fume hood, equip a dry 500 mL three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Place the flask in a heating bath and heat to an internal temperature of 105–110°C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature at 105–110°C.
-
After the addition is complete, continue heating and stirring for an additional 15 minutes. The evolution of hydrogen bromide gas should have nearly ceased by this point.
-
Replace the dropping funnel with a gas inlet tube and pass a stream of dry nitrogen through the apparatus for 30 minutes to remove any remaining hydrogen bromide.
-
The resulting crude α-bromo-α-phenylacetonitrile is used directly in the next step without further purification.
Step 2: Synthesis of Diphenylacetonitrile
This step involves a Friedel-Crafts alkylation of benzene with the previously synthesized α-bromo-α-phenylacetonitrile.
Materials:
-
Crude α-bromo-α-phenylacetonitrile from Step 1
-
Dry benzene
-
Anhydrous aluminum chloride
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropyl alcohol
Equipment:
-
2 L three-necked round-bottom flask
-
Sealed stirrer
-
500 mL dropping funnel
-
Reflux condenser
-
Steam bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry 2 L three-necked round-bottom flask with a sealed stirrer, a 500 mL dropping funnel, and a reflux condenser.
-
To the flask, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the mixture to a vigorous reflux on a steam bath with stirring.
-
Add the crude α-bromo-α-phenylacetonitrile from Step 1 to the dropping funnel and add it dropwise to the refluxing benzene mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the flask and pour the reaction mixture into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid in a 3 L beaker.
-
Transfer the mixture to a separatory funnel and separate the benzene layer.
-
Extract the aqueous layer with two 250 mL portions of ether.
-
Combine the benzene and ether extracts and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvents by distillation on a steam bath.
-
The crude diphenylacetonitrile can be purified by vacuum distillation or recrystallization from isopropyl alcohol to yield a pure white solid. The reported yield is 50-60% based on benzyl cyanide.[1]
Step 3: Synthesis of this compound
This final step involves the methylation of diphenylacetonitrile. This procedure is adapted from general methods for the alkylation of active methylene compounds.
Materials:
-
Diphenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil) or Sodamide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, e.g., 1.76 g of a 60% dispersion for 1.93 g of diphenylacetonitrile) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous DMF (e.g., 20 mL) to the flask.
-
Dissolve diphenylacetonitrile (1 equivalent, e.g., 1.93 g, 0.01 mol) in anhydrous DMF (e.g., 10 mL) and add it dropwise to the stirred suspension of sodium hydride at 0°C under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add methyl iodide (2.5 equivalents, e.g., 3.55 g, 0.025 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent/Catalyst | Amount | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | Benzyl Cyanide | 117.15 | 117 | 1 | Bromine | 176 g (1.1 mol) | None | 105-110 | 1.25 h | α-Bromo-α-phenylacetonitrile | (Used directly) |
| 2 | α-Bromo-α-phenylacetonitrile | 196.05 | (from 1 mol benzyl cyanide) | 1 | Anhydrous AlCl₃ | 133.5 g (1 mol) | Benzene | Reflux | 3 h | Diphenylacetonitrile | 50-60[1] |
| 3 | Diphenylacetonitrile | 193.25 | 1.93 | 0.01 | Sodium Hydride (60%) | 0.88 g (0.022 mol) | DMF | 0 to RT | 4-5 h | This compound | (Not specified) |
| Methyl Iodide | 3.55 g (0.025 mol) |
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
References
Laboratory Scale Synthesis of 2,2-Diphenylpropionitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,2-diphenylpropionitrile, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the efficient methylation of diphenylacetonitrile using a phase-transfer catalysis (PTC) method, which offers high yields and simplified reaction conditions.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the preparation of more complex molecular architectures for drug discovery. Its synthesis via the α-methylation of diphenylacetonitrile is a common yet critical transformation. Traditional methods often require harsh conditions and strictly anhydrous solvents. The presented protocol utilizes phase-transfer catalysis, a technique that facilitates the reaction between reactants in a heterogeneous system, leading to a more efficient, safer, and environmentally benign process.
Reaction Scheme
The synthesis proceeds via the deprotonation of diphenylacetonitrile by a strong base, followed by nucleophilic attack of the resulting carbanion on the methylating agent, methyl iodide. A phase-transfer catalyst is employed to shuttle the hydroxide ions from the aqueous phase to the organic phase, enabling the deprotonation to occur.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Diphenylacetonitrile | 1.0 eq |
| Methyl Iodide | 1.5 eq |
| Sodium Hydroxide (50% aq. solution) | 5.0 eq |
| Tetrabutylammonium bromide (TBAB) | 0.1 eq |
| Solvent | Toluene |
| Reaction Temperature | 70°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Experimental Protocol
Materials and Equipment:
-
Diphenylacetonitrile
-
Methyl iodide[1]
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylacetonitrile (10.0 g, 51.7 mmol) in toluene (100 mL).
-
Addition of Reagents: To the stirred solution, add tetrabutylammonium bromide (1.67 g, 5.17 mmol) and a 50% aqueous solution of sodium hydroxide (20.7 g in 20.7 mL of water, 259 mmol).
-
Addition of Methylating Agent: Slowly add methyl iodide (4.8 mL, 10.9 g, 77.6 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water (50 mL) to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 10H, Ar-H), 2.05 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 128.8, 127.6, 126.5, 122.1, 47.8, 28.9 |
| IR (KBr, cm⁻¹) | 3060, 3030 (Ar-H stretch), 2980 (C-H stretch), 2235 (C≡N stretch), 1595, 1490, 1445 (C=C stretch)[2] |
| Melting Point | 73-75 °C |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Sodium hydroxide is corrosive; avoid contact with skin and eyes.
-
Toluene and diethyl ether are flammable; avoid open flames and sparks.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2,2-Diphenylpropionitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 2,2-diphenylpropionitrile as a key starting material in the synthesis of valuable pharmaceutical intermediates. This document includes comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of the described synthetic pathways.
Introduction
This compound, also known as diphenylacetonitrile, is a versatile chemical intermediate characterized by a nitrile group attached to a quaternary carbon bearing two phenyl substituents. This structural motif makes it a valuable precursor in organic synthesis, particularly for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). Its applications primarily leverage the reactivity of the nitrile group and the steric and electronic properties of the diphenylmethyl moiety.
Application 1: Synthesis of the Methadone Intermediate (2,2-Diphenyl-4-dimethylaminovaleronitrile)
A primary application of this compound is in the synthesis of 2,2-diphenyl-4-dimethylaminovaleronitrile, a crucial intermediate in the production of Methadone.[1][2] Methadone is a synthetic opioid used for pain management and in the treatment of opioid addiction.[1][3] The synthesis involves the alkylation of this compound with a dimethylamino-containing alkyl halide.[1][3]
The reaction typically proceeds via the formation of a carbanion at the benzylic position of this compound, which then acts as a nucleophile.[1] A common challenge in this synthesis is the formation of the isomeric byproduct, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile), which arises from the rearrangement of the alkylating agent.[1][3] The ratio of the desired product to the isomeric impurity is highly dependent on the reaction conditions.[3][4]
Quantitative Data: Synthesis of Methadone Intermediate
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | 1-Dimethylamino-2-chloropropane | [3] |
| Base | Sodium Hydroxide | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | 50°C | [5] |
| Reaction Time | 1.5 hours | [5] |
| Yield of Crude Isomer Mixture | ~88% (based on moles of starting nitrile) | [3][5] |
| Ratio of Methadone Nitrile to Isomethadone Nitrile | Approx. 2:1 (66.5% : 33.5%) | [5] |
| Melting Point (Methadone Nitrile) | 91-92°C | [1] |
| Melting Point (Isomethadone Nitrile) | 69-70°C | [1] |
Experimental Protocol: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile
Materials:
-
This compound
-
1-Dimethylamino-2-chloropropane
-
Sodium hydroxide (finely ground)
-
Dimethylformamide (DMF), anhydrous
-
Benzene
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Nitrogen atmosphere setup
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, under a nitrogen atmosphere, prepare a suspension of finely ground sodium hydroxide (2.0 equivalents) in anhydrous dimethylformamide.
-
Formation of the Carbanion: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dimethylformamide at room temperature. Stir the mixture for 15 minutes. The formation of the deep red-colored anion should be observed.[3]
-
Alkylation: Add 1-dimethylamino-2-chloropropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture with stirring to approximately 50°C for 1.5 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature and dilute it with an equal volume of water. Extract the resulting suspension with two portions of benzene.
-
Washing: Combine the organic extracts and wash them sequentially with water and a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile.[5]
-
Purification: The desired high-melting isomer, 2,2-diphenyl-4-dimethylaminovaleronitrile, can be purified by crystallization from hexane.[3] The isomethadone nitrile is more soluble in hexane and will remain in the mother liquor.[1]
Logical Workflow for Methadone Intermediate Synthesis
Caption: Synthesis of the Methadone Intermediate.
Application 2: Hydrolysis to 2,2-Diphenylpropionic Acid
The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to yield 2,2-diphenylpropionic acid. This carboxylic acid derivative can serve as a building block for other pharmaceutical compounds. The hydrolysis proceeds through an amide intermediate.[6]
Quantitative Data: Hydrolysis of 2-Phenylpropionitrile (as a model)
| Parameter | Value | Reference |
| Starting Material | 2-Phenylpropionitrile | [6] |
| Reagent | Sodium Hydroxide (10% aqueous solution) | [6] |
| Reaction Time | 4.5 hours | [6] |
| Temperature | Reflux (Oil bath at 130°C) | [6] |
| Yield | 93% (after distillation) | [6] |
| Purity | 99% acid (by GC analysis) | [6] |
Experimental Protocol: Hydrolysis of this compound to 2,2-Diphenylpropionic Acid
Materials:
-
This compound
-
Sodium hydroxide
-
Hydrochloric acid (15% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for hydrolysis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure: (Adapted from the hydrolysis of 2-phenylpropionitrile[6])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 equivalent).
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring for approximately 4-5 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the formation of the carboxylic acid.
-
Work-up: After the reaction is complete, cool the solution to room temperature. Extract the mixture with diethyl ether to remove any non-acidic impurities.
-
Acidification: Carefully add a 15% aqueous solution of hydrochloric acid portionwise to the aqueous layer until the solution is acidic (pH < 2), which will precipitate the 2,2-diphenylpropionic acid.
-
Extraction: Extract the resulting suspension with three portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2,2-diphenylpropionic acid can be further purified by recrystallization or distillation under reduced pressure.
Experimental Workflow for Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols and data presented herein for the synthesis of the methadone intermediate and 2,2-diphenylpropionic acid demonstrate its utility. The provided methodologies, with careful optimization, can be adapted for both laboratory-scale and industrial production. Researchers are encouraged to consult the cited literature for further details and to conduct appropriate safety assessments before undertaking any experimental work.
References
Application Notes and Protocols: Synthesis of 2,2-Diphenylpropionic Acid from 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2-diphenylpropionic acid via the hydrolysis of its precursor, 2,2-diphenylpropionitrile. Due to the steric hindrance presented by the two phenyl groups at the α-position to the nitrile, this conversion can be challenging. These notes offer a comprehensive guide to both acidic and alkaline hydrolysis methods, including starting conditions, reaction monitoring, and product purification. The provided protocols are intended as a robust starting point for optimization in a research and development setting.
Introduction
2,2-Diphenylpropionic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis from this compound is a direct and common synthetic route. The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry.[1][2] This reaction can be catalyzed by either acid or base.[1][3] The general mechanism involves the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][2][3]
For sterically hindered nitriles such as this compound, the reaction rates for both acidic and alkaline hydrolysis are expected to be significantly slower than for unhindered nitriles.[4] Therefore, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary to achieve a reasonable conversion. Careful monitoring of the reaction progress is crucial to balance complete conversion with the potential for side reactions.
Data Presentation
| Precursor | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Phenylpropionitrile | Alkaline Hydrolysis | NaOH (10% aq.) | Reflux (~130) | 4.5 | 93 | >99 (by GC) | [5] |
| 2-Phenylpropionitrile | Alkaline Hydrolysis | Liquid Caustic Soda:Water (2:1 w/w) | 120 | 6 | 97 | 98 | [6] |
| 2-Phenylpropionitrile | Acidic Hydrolysis | 5 N HCl | Reflux | 1 | 78 | Not Specified |
Experimental Protocols
Note: The following protocols are generalized and will likely require optimization for the specific substrate, this compound. It is highly recommended to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Acidic Hydrolysis of this compound
This method utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.[7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Glacial Acetic Acid (optional, as a co-solvent)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of water and concentrated sulfuric acid (or concentrated hydrochloric acid). A co-solvent such as glacial acetic acid can be added to improve the solubility of the starting material. A typical starting concentration would be a 5-10 fold excess of the acid solution by volume relative to the mass of the nitrile.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress periodically by TLC or another suitable analytical method. Due to the expected steric hindrance, a prolonged reaction time (e.g., 12-48 hours) may be required.
-
Work-up: a. After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture over crushed ice in a beaker. c. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. d. Combine the organic layers and wash them sequentially with deionized water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,2-diphenylpropionic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane).
Protocol 2: Alkaline Hydrolysis of this compound
This method employs a strong base to facilitate the hydrolysis. The initial product is the carboxylate salt, which is then acidified to yield the carboxylic acid.[8]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol (as a co-solvent)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide. A co-solvent like ethanol or ethylene glycol can be used to increase the solubility of the nitrile and allow for higher reaction temperatures.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction for the evolution of ammonia gas (which can be tested with moist pH paper) and by an appropriate analytical technique. A reaction time of 12-48 hours may be necessary.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the residue with water and wash with a water-immiscible organic solvent (like diethyl ether) to remove any unreacted starting material or non-acidic byproducts. d. Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2. The 2,2-diphenylpropionic acid should precipitate as a solid. e. Collect the solid product by vacuum filtration and wash it with cold water. f. Alternatively, if the product is an oil or does not precipitate completely, extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times. g. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. h. Filter and concentrate the organic layer on a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2-diphenylpropionic acid can be purified by recrystallization.
Visualizations
Chemical Reaction Pathway
Caption: Figure 1. Hydrolysis of this compound
Experimental Workflow for Hydrolysis
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
2,2-Diphenylpropionitrile: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionitrile, a white crystalline solid with the molecular formula C₁₅H₁₃N, is a valuable and versatile building block in the field of organic chemistry.[1][2] Its unique structural features, characterized by a quaternary carbon atom bearing two phenyl groups and a nitrile moiety, make it a strategic precursor for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes, experimental protocols, and data for key transformations involving this compound, catering to the needs of researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 73-74 °C | [1] |
| Density | ~1.08 g/cm³ | [1] |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in several important organic transformations. This section details its application in the synthesis of pharmaceutical intermediates, carboxylic acids, and primary amines.
Synthesis of a Key Methadone Intermediate
One of the most significant applications of a this compound derivative is in the synthesis of methadone, a synthetic opioid used for pain management and in the treatment of opioid addiction. The synthesis begins with the alkylation of diphenylacetonitrile to form 2,2-diphenyl-4-dimethylaminovaleronitrile, a substituted this compound which is the immediate precursor to methadone.
Caption: Workflow for the synthesis of Methadone from Diphenylacetonitrile.
This protocol describes the alkylation of diphenylacetonitrile to yield the key methadone intermediate.
Materials:
-
Diphenylacetonitrile
-
1-Dimethylamino-2-chloropropane
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a suspension of sodium amide in anhydrous toluene.
-
Add a solution of diphenylacetonitrile in anhydrous toluene dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the complete formation of the diphenylacetonitrile anion.
-
Cool the reaction mixture and add a solution of 1-dimethylamino-2-chloropropane in anhydrous diethyl ether dropwise.
-
After the addition, reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of isomeric nitriles, can be purified by recrystallization from a suitable solvent like hexane to yield the desired high-melting isomer, 2,2-diphenyl-4-dimethylaminovaleronitrile.
Quantitative Data:
| Reactant Ratio (Diphenylacetonitrile:Base:Alkylating Agent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 : 1.1 : 1 | Toluene/Ether | 6-9 | Reflux | ~60-70 |
Hydrolysis to 2,2-Diphenylpropionic Acid
The nitrile group of this compound can be readily hydrolyzed under acidic or basic conditions to afford 2,2-diphenylpropionic acid, a valuable precursor for the synthesis of various esters and amides with potential biological activities.
Caption: Acidic and basic hydrolysis pathways for this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and dried.
-
The crude 2,2-diphenylpropionic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Reagent | Molar Ratio (Substrate:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 1 : 2-3 | Acetic Acid | 4-6 | Reflux | >90 |
| NaOH | 1 : 2-3 | Ethanol/Water | 6-8 | Reflux | >90 |
Reduction to 2,2-Diphenylpropylamine
The nitrile functionality of this compound can be reduced to a primary amine, 2,2-diphenylpropylamine, using various reducing agents. This transformation opens up avenues for the synthesis of novel ligands, catalysts, and biologically active compounds.
Caption: Common methods for the reduction of this compound.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction flask in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.
-
Dry the combined ethereal filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2-diphenylpropylamine.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.
Quantitative Data:
| Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| LiAlH₄ | Diethyl Ether/THF | 2-4 | Reflux | High |
| H₂/Raney Ni | Ethanol | 4-8 | 50-80 | Good to High |
| H₂/Pd-C | Methanol/Ammonia | 6-12 | 25-50 | Good to High |
Conclusion
This compound is a highly adaptable and valuable building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the preparation of key pharmaceutical intermediates, carboxylic acids, and primary amines. These transformations provide a foundation for the development of novel molecules with diverse applications in the fields of medicine, materials science, and beyond. Researchers are encouraged to explore the reactivity of this versatile scaffold to unlock new synthetic possibilities.
References
Application Notes and Protocols for the Quantification of 2,2-Diphenylpropionitrile
These application notes provide detailed methodologies for the quantitative analysis of 2,2-Diphenylpropionitrile in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The procedure employs a reversed-phase C18 column with UV detection.
Experimental Protocol
1.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
1.2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
This compound reference standard
1.3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 20 µL
1.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
1.5. Sample Preparation
-
Bulk Drug: Prepare a sample solution of 1000 µg/mL in the mobile phase.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
1.6. System Suitability Before sample analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
1.7. Analysis Inject the standard solutions and the sample solution into the chromatograph and record the peak areas. Plot a calibration curve of peak area versus concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC) Method
This method is suitable for the determination of this compound in samples where the analyte is volatile or can be made volatile. A flame ionization detector (FID) is used for quantification.
Experimental Protocol
2.1. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2.2. Chemicals and Reagents
-
Methanol (GC grade)
-
This compound reference standard
-
Internal Standard (e.g., Diphenylmethane)
-
Helium (carrier gas, high purity)
-
Hydrogen and Air (for FID)
2.3. Chromatographic Conditions
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL solution of Diphenylmethane in methanol.
-
Calibration Standards: Prepare a series of calibration standards containing 10-200 µg/mL of this compound and a constant concentration (e.g., 50 µg/mL) of the internal standard.
2.5. Sample Preparation Dissolve the sample in methanol to obtain an expected this compound concentration within the calibration range. Add the internal standard to the sample solution to achieve the same concentration as in the calibration standards.
2.6. Analysis Inject the calibration standards and the sample solution into the GC. Record the peak areas for this compound and the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. Calculate the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
UV-Vis Spectrophotometry Method
This method provides a simple and rapid approach for the quantification of this compound in solutions where it is the primary absorbing species.
Experimental Protocol
3.1. Instrumentation
-
UV-Vis Spectrophotometer with a quartz cuvette (1 cm path length).
3.2. Chemicals and Reagents
-
Methanol (UV grade)
-
This compound reference standard
3.3. Determination of Wavelength of Maximum Absorbance (λmax) Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The expected λmax is around 260 nm due to the diphenyl structure.
3.4. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards in the range of 2-20 µg/mL by diluting the stock standard solution with methanol.
3.5. Sample Preparation Dissolve the sample in methanol to obtain a final concentration of this compound within the calibration range.
3.6. Analysis Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at the determined λmax. Plot a calibration curve of absorbance versus concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
Quantitative Data Summary
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric quantification.
References
Application Note: GC-MS Analysis of a 2,2-Diphenylpropionitrile Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Diphenylpropionitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure lends itself to further functionalization, making it a key building block in medicinal chemistry. The synthesis of this compound typically involves the alkylation of diphenylacetonitrile. Monitoring the progress of this reaction and assessing the purity of the final product is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratios.
This application note provides a detailed protocol for the GC-MS analysis of a typical this compound reaction mixture. The methodology covers sample preparation, instrument parameters, and data analysis for the quantification of the starting material, product, and potential byproducts.
Experimental Protocols
1. Synthesis of this compound (Illustrative)
A common synthetic route to this compound is the methylation of diphenylacetonitrile. This reaction is typically carried out in the presence of a strong base and a suitable solvent.
-
Reactants: Diphenylacetonitrile, Methyl Iodide (or another methylating agent), Sodium Amide (or another strong base), Toluene (or another appropriate solvent).
-
Reaction: The reaction involves the deprotonation of diphenylacetonitrile by the base to form a carbanion, which then undergoes nucleophilic attack on the methylating agent.
-
Work-up: The reaction is typically quenched with an aqueous solution, followed by extraction of the organic components.
2. Sample Preparation for GC-MS Analysis
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to obtain a representative sample of the reaction mixture, diluted to an appropriate concentration in a volatile solvent, and free of any particulate matter.
-
Step 1: Sampling. Carefully take a representative aliquot (e.g., 100 µL) from the organic layer of the reaction mixture after the work-up procedure.
-
Step 2: Dilution. Dilute the aliquot in a volatile organic solvent compatible with the GC-MS system, such as dichloromethane or ethyl acetate. A typical dilution would be 1:1000 (v/v). For example, add 10 µL of the reaction mixture aliquot to 10 mL of dichloromethane in a volumetric flask.
-
Step 3: Internal Standard. For accurate quantification, add an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture, is chemically similar to the analytes of interest, and has a retention time that does not overlap with other components. A suitable internal standard for this analysis could be tetracosane (n-C24H50). Add the internal standard to achieve a final concentration of approximately 10 µg/mL.
-
Step 4: Filtration. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the GC injector or column.
-
Step 5: Transfer. Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the this compound reaction mixture. These may need to be optimized for specific instruments.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for major components) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 300 °C- Final Hold: 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the key components in a typical this compound reaction mixture under the specified GC-MS conditions. The retention times and relative amounts are illustrative and may vary depending on the specific reaction conditions and instrument performance.
| Component | Retention Time (min) | Key m/z Ions | Relative Amount (%) |
| Toluene (Solvent) | ~4.5 | 91, 92 | - |
| Diphenylacetonitrile (Start) | ~12.8 | 193, 192, 165 | 5 |
| This compound (Product) | ~13.5 | 207, 192, 165 | 90 |
| 2,2-Diphenyl-2-methylpropionitrile (Over-alkylation) | ~14.2 | 221, 206, 165 | 3 |
| Tetracosane (Internal Standard) | ~18.2 | 57, 71, 85 | 2 |
Mandatory Visualizations
Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 2,2-Diphenylpropionitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, spectral acquisition, and data processing are included to ensure accurate and reproducible results.
Introduction
This compound is a nitrile derivative containing two phenyl groups and a methyl group attached to a quaternary carbon. Its structural elucidation is crucial for quality control in synthesis and for characterization in various research and development applications. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, making it an essential tool for the unambiguous identification and purity assessment of such compounds. This document outlines the standardized procedures for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for clarity in NMR signal assignments.
Caption: Structure of this compound with Atom Numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl and phenyl protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (C₃-H) | 1.94 | Singlet (s) | 3H |
| Phenyl Protons (C₅-H to C₉-H & C₁₁-H to C₁₅-H) | 7.35 - 7.25 | Multiplet (m) | 10H |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| Methyl Carbon (C₃) | 28.0 |
| Quaternary Carbon (C₂) | 48.0 |
| Cyano Carbon (C₁) | 122.9 |
| Phenyl Carbons (C₅, C₉, C₁₁, C₁₅ - ortho) | 127.1 |
| Phenyl Carbons (C₆, C₈, C₁₂, C₁₄ - meta) | 128.8 |
| Phenyl Carbons (C₇, C₁₃ - para) | 127.8 |
| Phenyl Carbons (C₄, C₁₀ - ipso) | 141.9 |
Experimental Protocols
Sample Preparation Protocol
This protocol outlines the steps for preparing a solid organic compound for solution-state NMR analysis.[1][2]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2][3]
-
Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the solid.[2]
-
Filtration (if necessary): If any particulate matter remains, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a clean pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Caption: Workflow for NMR Sample Preparation.
¹H NMR Acquisition and Processing Protocol
This protocol provides a general procedure for acquiring a standard ¹H NMR spectrum.[5][6]
Acquisition:
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]
-
Tuning and Matching: Tune and match the probe to the proton frequency.
-
Parameter Setup:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width that covers the expected range of proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is generally sufficient.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
-
-
Data Acquisition: Start the acquisition.
Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[8]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[8]
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[8]
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons.
¹³C NMR Acquisition and Processing Protocol
This protocol outlines the procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum.[7][9]
Acquisition:
-
Instrument Setup: Follow the same initial setup as for ¹H NMR.
-
Tuning and Matching: Tune and match the probe to the carbon frequency.
-
Parameter Setup:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]
-
Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).[7]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a common starting point.[7]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[5]
-
-
Data Acquisition: Start the acquisition.
Processing:
-
Fourier Transformation: Apply a Fourier transform to the FID.
-
Phase Correction: Correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all carbon signals.
Caption: General Workflow for NMR Data Acquisition and Processing.
Discussion of Spectral Features
-
¹H NMR: The singlet at 1.94 ppm with an integration of 3H is unequivocally assigned to the three equivalent protons of the methyl group. The absence of coupling indicates that the adjacent carbon is quaternary. The complex multiplet in the aromatic region (7.35 - 7.25 ppm) integrates to 10H, consistent with the two phenyl groups. The overlapping signals arise from the small differences in the chemical environments of the ortho, meta, and para protons, as well as complex spin-spin coupling between them.[10]
-
¹³C NMR: The upfield signal at 28.0 ppm corresponds to the methyl carbon. The signal at 48.0 ppm is assigned to the quaternary carbon, which is deshielded by the two attached phenyl groups and the nitrile group. The signal at 122.9 ppm is characteristic of a nitrile carbon. The aromatic region shows four distinct signals, as expected from the symmetry of the two equivalent phenyl groups. The signals at 127.1, 128.8, and 127.8 ppm are assigned to the ortho, meta, and para carbons, respectively. The downfield signal at 141.9 ppm corresponds to the ipso-carbons, which are directly attached to the quaternary carbon.[11]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The provided protocols for sample preparation, data acquisition, and processing offer a reliable methodology for the characterization of this and similar small organic molecules. These application notes serve as a valuable resource for researchers and professionals in ensuring the quality and identity of their compounds.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To [chem.rochester.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,2-Diphenylpropionitrile in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 2,2-Diphenylpropionitrile in a laboratory setting. The information is intended to ensure user safety and proper experimental execution.
Overview and Safety Information
This compound is a chemical intermediate primarily used in organic synthesis. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, strict adherence to safety protocols is mandatory.
-
Acute Oral Toxicity: Category 4
-
Acute Dermal Toxicity: Category 4
-
Acute Inhalation Toxicity: Category 4
Precautionary Statements: [1]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃N | [1][2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Light yellow liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 145 °C @ 2 mmHg | [1] |
| Specific Gravity | 1.109 | [1] |
| Solubility | No information available | [1] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is required:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][3][4]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
-
It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially if it is to be stored for an extended period.[6][7]
Spill and Waste Disposal
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the spilled material and place it in a suitable, labeled container for disposal.[1]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1]
Experimental Protocols
This compound is a versatile intermediate in organic synthesis. Below are representative protocols for its use.
Protocol 1: Hydrolysis of this compound to 2,2-Diphenylpropionic Acid
This protocol describes the conversion of the nitrile group to a carboxylic acid, a common transformation in drug development.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Carefully add a 1:1 mixture of deionized water and concentrated sulfuric acid (e.g., 10 mL per gram of nitrile). Caution: The addition of sulfuric acid to water is highly exothermic.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,2-diphenylpropionic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Alkylation of this compound
This protocol outlines a general procedure for the alkylation at the alpha-carbon of the nitrile, a key step in the synthesis of various pharmaceutical compounds.
Materials:
-
This compound
-
Sodium Hydride (NaH) or other suitable strong base
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a dry Schlenk flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF to the flask.
-
Carefully add sodium hydride (1.1 equivalents) to the stirred THF. Caution: Sodium hydride is highly reactive and flammable.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for safe handling and storage of this compound.
Caption: General experimental workflow for the hydrolysis of this compound.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,2-Diphenylpropionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2,2-diphenylpropionitrile. The primary synthetic route discussed is the C-alkylation of diphenylacetonitrile, a robust and efficient method for carbon-carbon bond formation. The protocol emphasizes the use of a strong base to generate a nucleophilic carbanion, which subsequently reacts with a methylating agent. Methodologies suitable for laboratory-scale synthesis are presented, making this document a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a valuable chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optoelectronic properties. Its structure, featuring a quaternary carbon center bonded to two phenyl rings and a nitrile group, makes it a precursor to a variety of functional groups. The most direct and common method for its synthesis is the α-alkylation of diphenylacetonitrile. This reaction relies on the acidity of the α-proton, which can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophile readily reacts with an electrophilic methyl source, such as methyl iodide, in a classic SN2 substitution to yield the desired product.
Reaction Mechanism: C-Alkylation of Diphenylacetonitrile
The formation of this compound is achieved via a two-step nucleophilic substitution mechanism.
-
Deprotonation: Diphenylacetonitrile possesses a surprisingly acidic proton on the carbon adjacent to the phenyl and nitrile groups (the α-carbon). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), is used to abstract this proton. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon and the two adjacent phenyl rings, increasing its stability and nucleophilicity.[1]
-
Nucleophilic Attack (SN2): The generated carbanion acts as a potent nucleophile. It attacks the electrophilic methyl group of a methylating agent, like methyl iodide (CH₃I).[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the carbanion displaces the iodide leaving group, forming a new carbon-carbon bond and yielding this compound.
Caption: Reaction mechanism for this compound formation.
Quantitative Data
The yield of α-alkylation reactions on arylacetonitriles is highly dependent on the choice of base, solvent, and alkylating agent. The following table summarizes representative yields for the alkylation of diphenylacetonitrile and the closely related phenylacetonitrile under various conditions.
| Substrate | Base | Alkylating Agent | Solvent | Yield (%) | Reference |
| Diphenylacetonitrile | KOt-Bu | Bromoacetone | DMF | 70 | [1] |
| Diphenylacetonitrile | NaH | Iodoacetone (in situ) | DMF | 71 | [1] |
| Phenylacetonitrile | NaOH / TBAB¹ | Dimethyl Sulfate | Biphasic | 72 | [4] |
| Phenylacetonitrile | K₂CO₃ | Dimethyl Carbonate | Autoclave | 93 | [4] |
¹Tetrabutylammonium bromide (Phase Transfer Catalyst)
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound.
5.1 Materials and Reagents
-
Diphenylacetonitrile (99%)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I), 99.5%
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
5.2 Experimental Workflow
Caption: General experimental workflow for synthesis.
5.3 Step-by-Step Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.
-
Base Addition: To the flask, add sodium hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 eq). Wash the NaH dispersion with hexanes to remove the mineral oil and carefully decant the hexanes. Add 50 mL of anhydrous DMF to the flask.
-
Deprotonation: Dissolve diphenylacetonitrile (3.86 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the diphenylacetonitrile solution dropwise to the stirred NaH suspension over 20 minutes. Hydrogen gas will evolve. Stir the resulting reddish-brown solution at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add methyl iodide (1.5 mL, 3.4 g, 24 mmol, 1.2 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Troubleshooting and Optimization
-
Low Yield: Incomplete deprotonation may be the cause. Ensure the use of a sufficiently strong and fresh base and strictly anhydrous conditions. The formation of side products can be minimized by controlling the temperature during the addition of the alkylating agent.[1]
-
Dialkylation: While less of a concern for this specific reaction due to the formation of a quaternary carbon, in related syntheses, using a slight excess of the nitrile substrate relative to the base and alkylating agent can minimize the formation of dialkylated byproducts.
-
Phase Transfer Catalysis (PTC) Alternative: For a safer and more scalable process, consider using phase transfer catalysis. This involves using 50% aqueous NaOH as the base, an organic solvent like toluene, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[5][6] This method avoids the need for hazardous reagents like NaH and anhydrous solvents.[7]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Driving Precise Alkylation Reactions with Methyl Iodide | PPTX [slideshare.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Derivatization of 2,2-Diphenylpropionitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylpropionitrile is a versatile chemical scaffold. Its derivatization into analogues presents a promising strategy for the discovery of novel bioactive compounds. This document outlines a comprehensive two-step approach to synthesize a library of 2,2-diphenylpropionamide derivatives and details the protocols for their subsequent biological screening. The primary synthetic route involves the hydrolysis of the nitrile to a carboxylic acid intermediate, followed by amide coupling with a diverse range of amines. The resulting compounds can be screened for various biological activities, with a focus on antioxidant, anti-inflammatory, and cytotoxic properties. The observed reduction in reactive oxygen species (ROS) and nitric oxide (NO) in macrophages suggests that these compounds may modulate cellular signaling pathways associated with oxidative stress and inflammation.[1][2]
Synthetic Strategy & Experimental Workflow
The overall strategy is a two-stage process beginning with this compound. The first stage is the hydrolysis of the nitrile group to form the key intermediate, 2,2-diphenylpropionic acid. The second stage involves the parallel synthesis of a diverse library of amide derivatives by coupling the carboxylic acid with various primary and secondary amines. This is followed by purification and biological evaluation.
References
- 1. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenylpropionitrile
Welcome to the technical support center for the synthesis of 2,2-Diphenylpropionitrile. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the methylation of diphenylacetonitrile. This is typically achieved via two main approaches:
-
Phase-Transfer Catalysis (PTC): This method is often preferred due to its milder reaction conditions, enhanced safety, and reduced need for strictly anhydrous solvents. It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the diphenylacetonitrile carbanion and a methylating agent in a biphasic system.[1][2]
-
Use of Strong Bases in Anhydrous Organic Solvents: Traditional methods often employ strong bases like sodium hydride (NaH) or potassium tert-butoxide in anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to deprotonate diphenylacetonitrile, followed by the addition of a methylating agent.[3]
Q2: I am observing a significant amount of unreacted diphenylacetonitrile. What could be the cause?
A2: Low conversion of diphenylacetonitrile can be attributed to several factors:
-
Insufficient Base Strength or Amount: The base used must be strong enough to effectively deprotonate diphenylacetonitrile (pKa ≈ 18). Ensure you are using a suitable base (e.g., 50% aq. NaOH in PTC, NaH, or potassium tert-butoxide) in a sufficient molar excess.
-
Presence of Moisture: If using a strong base like sodium hydride, the presence of moisture in the solvent or on the glassware will quench the base and prevent the formation of the carbanion.[4] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Inefficient Stirring: In a biphasic PTC system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which is essential for the catalyst to function effectively.
-
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. Depending on the specific protocol, gentle heating might be necessary to drive the reaction to completion.
Q3: My reaction is producing byproducts, leading to a lower yield of this compound. How can I minimize these?
A3: Byproduct formation is a common issue. Here are some potential byproducts and how to mitigate them:
-
Hydrolysis of the Nitrile Group: The presence of strong base and water, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to form 2,2-diphenylpropionamide or 2,2-diphenylpropionic acid. To minimize this, use the minimum effective concentration of the base and avoid prolonged reaction times at high temperatures.
-
Side Reactions of the Methylating Agent: Methylating agents like methyl iodide can be reactive. Ensure the reaction is carried out under controlled temperature conditions to prevent unwanted side reactions.
Q4: Is there a risk of over-alkylation?
A4: While diphenylacetonitrile only has one acidic proton, making over-alkylation at the alpha-carbon impossible after the first methylation, it's crucial to use the correct stoichiometry of the methylating agent to avoid waste and potential side reactions with other functional groups if present on the phenyl rings.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Base | Use fresh, high-quality base. If using NaH, ensure it has been stored under an inert atmosphere. For PTC, use a freshly prepared 50% aqueous NaOH solution. |
| Presence of Water (for non-PTC methods) | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Ineffective Phase-Transfer Catalyst | Ensure the PTC is of good quality. Common choices include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The catalyst loading is typically 1-5 mol%. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For PTC methods, a temperature of 40-60°C is often effective. |
| Poor Stirring | Use a mechanical stirrer for vigorous agitation, especially in biphasic PTC reactions, to ensure efficient mixing of the phases. |
Issue 2: Formation of Impurities and Difficulty in Purification
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Nitrile | Use a lower concentration of the aqueous base in PTC or limit the amount of water present. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. Ensure the chosen solvent (e.g., toluene, dichloromethane for PTC; DMF, DMSO for anhydrous methods) is inert under the reaction conditions. |
| Crude Product is an Oil | This compound is a solid at room temperature.[5] If an oil is obtained, it indicates the presence of impurities. Attempt purification by column chromatography on silica gel followed by recrystallization. |
| Inefficient Work-up | During the work-up, ensure complete removal of the base by washing the organic layer with water and brine. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water before solvent evaporation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Methylation of Diphenylacetonitrile
| Method | Base | Solvent | Methylating Agent | Catalyst | Temperature (°C) | Typical Yield (%) |
| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH | Toluene or Dichloromethane | Methyl Iodide | TBAB or BTEAC | 40 - 60 | 70 - 95 |
| Anhydrous Strong Base | Sodium Hydride (NaH) | DMF or THF | Methyl Iodide | None | 0 - Room Temp | 60 - 85 |
| Anhydrous Strong Base | Potassium tert-butoxide | DMF | Methyl Iodide | None | Room Temp | 70 - 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis (PTC)
This protocol is adapted from general procedures for PTC alkylation of active methylene compounds.
Materials:
-
Diphenylacetonitrile
-
Methyl Iodide
-
Toluene
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diphenylacetonitrile (1 equivalent), toluene, and tetrabutylammonium bromide (0.02-0.05 equivalents).
-
Addition of Base: Begin vigorous stirring and add the 50% aqueous NaOH solution (3-5 equivalents) dropwise to the mixture.
-
Addition of Methylating Agent: Gently heat the mixture to 40-50°C. Add methyl iodide (1.1-1.5 equivalents) dropwise via the dropping funnel over 30 minutes. A mild exotherm may be observed.
-
Reaction Monitoring: Maintain the reaction temperature at 50-60°C and continue vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diphenylacetonitrile is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from ethanol to yield pure this compound as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via PTC.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,2-Diphenylpropionitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,2-Diphenylpropionitrile by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure crystalline product upon cooling.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable solvent for recrystallization should meet the following criteria:
-
It should not react chemically with this compound.
-
It should dissolve a large amount of this compound when hot (near its boiling point) and only a small amount when cold.
-
It should either not dissolve the impurities at all, or it should dissolve them very well even at low temperatures.
-
It should have a relatively low boiling point for easy removal from the purified crystals.
Based on the structural similarity to diphenylacetonitrile, which is soluble in ethanol, ether, and acetone, suitable solvents for this compound are likely to be moderately polar organic solvents. Ethanol, isopropanol, or acetone are good starting points for solvent screening.[1][2][3] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q4: How can I improve the yield of my recrystallized this compound?
To improve the yield, you should:
-
Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[4]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Avoid premature crystallization during hot filtration by using a pre-heated funnel.
-
Minimize the number of transfers of the solution and crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The rate of cooling is too slow. | 1. Reduce Solvent Volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce Crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath. 3. Accelerate Cooling: Once the solution has reached room temperature, place it in an ice bath. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated or cooled too quickly. 3. High level of impurities present. | 1. Change Solvent: Select a solvent with a lower boiling point. 2. Adjust Conditions: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Preliminary Purification: If impurities are high, consider a preliminary purification step like passing through a short column of silica gel. |
| The yield of crystals is low. | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. 4. Crystals were lost during transfer or washing. | 1. Use Minimal Solvent: Ensure you are using the minimum amount of hot solvent to dissolve the crude product. 2. Pre-heat Apparatus: Use a pre-heated funnel for hot filtration. If crystals form on the filter paper, wash with a small amount of hot solvent. 3. Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. 4. Careful Handling: Be meticulous during the transfer of crystals. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored or impure. | 1. Colored impurities are co-crystallizing with the product. 2. The chosen solvent is not effective at separating the impurities. | 1. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. 2. Select a Different Solvent: Experiment with a different solvent or a mixed solvent system that may provide better separation. |
Quantitative Data: Solvent Suitability
| Solvent | Boiling Point (°C) | Polarity | Estimated Suitability for Recrystallization | Notes |
| Ethanol | 78 | Polar | Good | Good solubility when hot, lower when cold. A good first choice for screening. |
| Isopropanol | 82 | Polar | Good | Similar to ethanol, may offer slightly different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | Fair to Good | High solubility may lead to lower recovery unless used in a mixed solvent system. |
| Toluene | 111 | Nonpolar | Potentially Good | May be a good solvent, but the higher boiling point requires caution. |
| Hexane | 69 | Nonpolar | Poor (as a single solvent) | Likely to have low solubility even when hot. Can be used as an anti-solvent in a mixed system. |
| Ethyl Acetate | 77 | Moderately Polar | Good | Often a versatile solvent for a range of organic compounds. |
| Water | 100 | Very Polar | Poor (as a single solvent) | This compound is expected to be insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a second Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol. Pour the cold crystalline mixture into the Büchner funnel and apply the vacuum to collect the crystals.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to pull air through and help them dry. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
Visualizations
References
Technical Support Center: Purification of 2,2-Diphenylpropionitrile by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-Diphenylpropionitrile via distillation.
Troubleshooting Distillation Issues
This section addresses common problems encountered during the distillation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is not distilling or distilling very slowly | Inadequate Vacuum: The pressure in the system is not low enough to achieve the boiling point of this compound at a moderate temperature. | - Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.- Verify the vacuum pump is functioning correctly and pulling a sufficient vacuum (typically in the low mmHg range). |
| Insufficient Heating: The heating mantle or oil bath temperature is too low. | - Gradually increase the heating source temperature. The bath temperature should typically be 20-30°C higher than the target boiling point of the liquid. | |
| Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser. | - Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser. | |
| Distillate is discolored (yellow or brown) | Thermal Decomposition: this compound may be decomposing at high temperatures. The boiling point at atmospheric pressure is high, leading to degradation. | - Crucially, use vacuum distillation. This will lower the boiling point significantly and prevent decomposition. The boiling point of this compound is approximately 145°C at 2 mmHg[1].- Avoid excessive heating. Maintain the lowest temperature necessary for a steady distillation rate. |
| Presence of High-Boiling Impurities: Impurities with high boiling points may be co-distilling or decomposing. | - A preliminary purification step, such as recrystallization or a solvent wash, may be necessary to remove non-volatile impurities before distillation. | |
| Bumping or Uncontrolled Boiling | Lack of Boiling Chips or Stirring: Uneven heating can cause sudden, violent boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Note: Boiling chips are not effective under vacuum; a stir bar is essential for vacuum distillation. |
| Low Purity of Distilled Product | Inefficient Separation: The distillation setup may not be adequate to separate impurities with close boiling points. | - For impurities with boiling points close to that of this compound, a fractional distillation column (e.g., Vigreux or packed column) should be used in conjunction with vacuum.- Control the heating rate to ensure a slow and steady distillation, which allows for better separation. |
| Contaminated Glassware: Residual contaminants in the distillation apparatus can be carried over with the distillate. | - Thoroughly clean and dry all glassware before setting up the distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities often originate from the synthesis process. A frequent synthetic route is the alkylation of diphenylacetonitrile with a methylating agent (e.g., methyl iodide). Therefore, potential impurities include:
-
Unreacted Starting Materials: Diphenylacetonitrile and the methylating agent.
-
Solvent Residues: Solvents used during the synthesis and workup (e.g., DMF, THF, toluene).
-
Side-Reaction Byproducts: While specific byproducts are reaction-dependent, over-alkylation or other side reactions can occur.
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure, which can lead to thermal decomposition upon heating. Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower, non-destructive temperature. For instance, its boiling point is 145°C at a pressure of 2 mmHg[1].
Q3: How can I determine the purity of my this compound sample before and after distillation?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the main component and detect less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities.
Q4: What is a typical distillation setup for purifying this compound?
A4: A standard vacuum fractional distillation setup is recommended. This includes a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap. It is crucial to use a stir bar for smooth boiling under vacuum.
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Cold trap
-
Vacuum pump
-
Heating mantle or oil bath
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Securely clamp the flask and the distillation head.
-
Connect the condenser to a water source, with water entering at the lower inlet and exiting from the upper outlet.
-
Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer.
-
Turn on the vacuum pump to slowly evacuate the system.
-
Once a stable vacuum is achieved (e.g., <5 mmHg), begin to gently heat the distillation flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect any initial low-boiling fractions (likely residual solvent or starting materials) in a separate receiving flask. The temperature should be significantly lower than the expected boiling point of the product.
-
As the temperature stabilizes at the boiling point of this compound under the applied pressure (approx. 145°C at 2 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the main fraction.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Data Presentation
The following table presents hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of vacuum fractional distillation.
| Analyte | Purity Before Distillation (GC-MS Area %) | Purity After Distillation (GC-MS Area %) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 2 mmHg) |
| Toluene (Solvent) | 5.2 | < 0.1 | 111 | < 20 |
| Diphenylacetonitrile | 8.5 | 0.2 | 325 | ~150-160 |
| This compound | 85.8 | > 99.5 | ~350 | 145 |
| High-Boiling Impurity | 0.5 | < 0.1 | > 360 | > 160 |
Visualizations
Caption: Workflow for vacuum fractional distillation.
Caption: Logic of impurity separation by distillation.
References
Technical Support Center: Synthesis of 2,2-Diphenylpropionitrile
Welcome to the technical support center for the synthesis of 2,2-Diphenylpropionitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on the common alkylation of diphenylacetonitrile.
Problem 1: Low Yield of this compound and Presence of Unreacted Diphenylacetonitrile
Possible Causes:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the diphenylacetonitrile starting material.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Quality Reagents: The alkylating agent (e.g., ethyl bromide) or the solvent may be of low purity or contain water.
-
Inefficient Phase-Transfer Catalysis (PTC): In PTC methods, poor stirring or an inappropriate catalyst can lead to low conversion.[1]
Solutions:
-
Optimize Base and Reaction Conditions:
-
When using strong bases like sodium amide (NaNH₂) or sodium hydride (NaH), ensure anhydrous conditions to prevent quenching of the base.
-
For PTC methods using aqueous NaOH, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[1]
-
Consider increasing the reaction temperature or extending the reaction time, monitoring the reaction progress by TLC or GC.
-
-
Ensure High-Quality Reagents: Use freshly distilled solvents and high-purity alkylating agents.
-
Quench Unreacted Starting Material: A strategy to simplify purification is to add a small amount of an aldehyde, such as benzaldehyde, after the alkylation is complete. The unreacted diphenylacetonitrile will react to form a higher boiling point α,β-unsaturated nitrile, which is more easily separated from the desired product during distillation.
Problem 2: Formation of a Significant Amount of Dialkylated Side Product (2,2-Diphenyl-2-ethylpropionitrile)
Possible Cause:
-
Overalkylation: The initially formed product, this compound, can be deprotonated and react with another molecule of the alkylating agent. This is the most common side reaction.
Solutions:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diphenylacetonitrile to the alkylating agent. A slight excess of the diphenylacetonitrile can also help to minimize dialkylation.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of it throughout the reaction, thus favoring mono-alkylation.
-
Choice of Catalyst System: In some cases, solid-supported bases have been shown to provide excellent selectivity for mono-alkylation due to steric hindrance.
Problem 3: Presence of Hydrolysis Byproducts (2,2-Diphenylpropionamide or 2,2-Diphenylpropionic acid)
Possible Causes:
-
Presence of Water: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][2]
-
Prolonged Reaction Times at High Temperatures: Extended heating in the presence of acid or base can promote hydrolysis.
Solutions:
-
Maintain Anhydrous Conditions: For reactions employing strong bases like NaH or NaNH₂, ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to hydrolytic conditions.
-
Careful Work-up: Neutralize the reaction mixture promptly during the work-up procedure to minimize hydrolysis.
Problem 4: Formation of Colored Impurities or a Cyclization Byproduct
Possible Causes:
-
Side Reactions with Specific Reagents: The use of certain alkylating agents, like haloacetones, can lead to specific side products. For instance, the reaction with iodoacetone in the presence of acetone as a co-solvent has been reported to produce a cyclization byproduct, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one.[3]
-
Degradation of Reagents or Products: Some reagents or the product itself might be unstable under the reaction conditions, leading to colored impurities.
Solutions:
-
Reagent Selection: If a specific side product is identified, consider using an alternative alkylating agent.
-
Purification: Most colored impurities can be removed by standard purification techniques such as recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via alkylation?
A1: The most frequently encountered side product is the dialkylated species, resulting from the further reaction of the product with the alkylating agent. Careful control of stoichiometry is the primary method to minimize its formation.
Q2: How can I avoid the hydrolysis of the nitrile group during the synthesis?
A2: To prevent hydrolysis to the corresponding amide or carboxylic acid, it is crucial to work under anhydrous conditions, especially when using strong bases.[1][2] Additionally, avoiding unnecessarily long reaction times and high temperatures will help to minimize this side reaction.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt, is used in reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the diphenylacetonitrile). The catalyst transports the deprotonating agent (hydroxide ion) into the organic phase to react with the diphenylacetonitrile, and then transports the resulting carbanion to react with the alkylating agent. This method often allows for milder reaction conditions and avoids the need for expensive and hazardous strong bases and anhydrous solvents.
Q4: Can I use other alkylating agents besides ethyl bromide?
A4: Yes, various alkylating agents can be used to introduce different alkyl groups at the alpha position of diphenylacetonitrile. However, the reactivity of the alkylating agent can influence the reaction conditions and the formation of side products. For example, more reactive alkylating agents may increase the likelihood of dialkylation.
Q5: My reaction mixture has turned dark. What should I do?
A5: A dark reaction mixture can indicate the formation of impurities due to side reactions or decomposition. It is important to first try to identify the cause. If the desired product has formed, you can often remove the colored impurities during work-up and purification (e.g., washing with a reducing agent solution, charcoal treatment, or chromatography). If the color change is accompanied by a very low yield, a re-evaluation of the reaction conditions (temperature, inert atmosphere, purity of reagents) is necessary.
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on side product formation in a related alkylation reaction, highlighting the potential for high selectivity under optimized conditions.
| Reaction | Desired Product | Side Product | Yield of Desired Product | Percentage of Side Product | Conditions |
| Monomethylation of Phenylacetonitrile | 2-Phenylpropionitrile | 2,2-Dimethylphenylacetonitrile | 98.5% | 0.15% | Reaction monitored by GC to a conversion of up to 99%.[4] |
Experimental Protocols
Protocol 1: Alkylation of Diphenylacetonitrile using Phase-Transfer Catalysis
This protocol is a representative procedure for the ethylation of diphenylacetonitrile using ethyl bromide and a phase-transfer catalyst.
Materials:
-
Diphenylacetonitrile
-
50% aqueous sodium hydroxide (NaOH)
-
Ethyl bromide
-
Benzyltriethylammonium chloride (or another suitable phase-transfer catalyst)
-
Toluene (or another suitable organic solvent)
-
Water
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge the diphenylacetonitrile, toluene, and the phase-transfer catalyst.
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Add the ethyl bromide dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 25-30 °C. Use a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with a fresh portion of toluene.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low conversion rates in 2,2-Diphenylpropionitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2,2-Diphenylpropionitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the methylation of diphenylacetonitrile. This is typically achieved by deprotonating diphenylacetonitrile with a strong base to form a carbanion, which then acts as a nucleophile and reacts with a methylating agent. Common variations of this reaction involve different bases, methylating agents, and the use of phase-transfer catalysis.
Q2: My conversion rate to this compound is low. What are the most likely causes?
A2: Low conversion rates can stem from several factors. The most common issues include:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the diphenylacetonitrile, leading to a significant amount of unreacted starting material.
-
Moisture in the Reaction: The presence of water can quench the strong base and the diphenylacetonitrile carbanion, halting the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products.
-
Poor Quality of Reagents: Degradation of the base or the methylating agent can lead to lower yields.
-
Side Reactions: Competing reactions such as over-alkylation (formation of 2,2-diphenylisobutyronitrile) or hydrolysis of the nitrile group can consume the starting material and product.
Q3: What are the key side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions include:
-
Over-alkylation: The product, this compound, still possesses an acidic proton and can be deprotonated and subsequently methylated to form 2,2-diphenylisobutyronitrile.
-
Hydrolysis of the Nitrile: Under basic or acidic workup conditions, the nitrile group can be hydrolyzed to form 2,2-diphenylpropionamide or 2,2-diphenylpropionic acid.[1][2][3][4][5]
-
Cyclization: In the presence of certain alkylating agents and bases, cyclization side products can form.[6]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in this compound synthesis.
Problem: Low or No Product Formation with Significant Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation | - Verify Base Strength: Ensure the base is strong enough to deprotonate diphenylacetonitrile (pKa ~16-18 in DMSO). Suitable strong bases include Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium Diisopropylamide (LDA).[6][7] - Check Base Quality: Use a fresh, properly stored container of the base. Many strong bases are hygroscopic and can be deactivated by moisture. - Increase Base Equivalents: While a slight excess of base is often used, a large excess can sometimes promote side reactions. A stoichiometric amount or a slight excess (e.g., 1.1 equivalents) is a good starting point. |
| Presence of Moisture | - Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7] |
| Low Reaction Temperature | - Optimize Temperature: While initial deprotonation may be carried out at a lower temperature, the alkylation step may require heating. Monitor the reaction progress by TLC or GC to determine the optimal temperature. |
| Degraded Methylating Agent | - Use Fresh Reagent: Methylating agents like methyl iodide can degrade over time. Use a fresh bottle or distill the reagent before use. |
Problem: Low Yield with Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the methylating agent. Adding the methylating agent slowly and at a lower temperature can also help minimize over-alkylation. - Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and stop the reaction once the starting material is consumed. |
| Hydrolysis of Nitrile | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. - Careful Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.[3][4][5] |
| Other Side Reactions | - Purify Starting Materials: Impurities in the diphenylacetonitrile or other reagents can lead to unexpected side reactions. Purify the starting materials if necessary. |
Data Presentation
The following table summarizes reported yields for the alkylation of diphenylacetonitrile with different haloacetones, which can provide insights into the effect of the leaving group on the alkylating agent.
| Base | Alkylating Agent | Solvent | Yield (%) |
| Potassium tert-butoxide | Chloroacetone | DMF | 16 |
| Potassium tert-butoxide | Bromoacetone | DMF | 70-71 |
| Potassium tert-butoxide | Iodoacetone (in situ) | DMF | 70-71 |
| Sodium Hydride | Chloroacetone | DMF | Similar to KOtBu |
Data sourced from a study on the alkylation of deprotonated diphenylacetonitrile with haloacetones.[6]
Experimental Protocols
Key Experiment: Methylation of Diphenylacetonitrile using Sodium Hydride and Methyl Iodide
This protocol is a representative procedure based on established methods for the alkylation of nitriles.
Materials:
-
Diphenylacetonitrile
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add diphenylacetonitrile to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the diphenylacetonitrile.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. The mixture will likely warm up and hydrogen gas will evolve. Stir the mixture for 30-60 minutes at room temperature or with gentle warming to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Main reaction and common side reaction pathways.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2,2-Diphenylpropionitrile synthesis (temperature, solvent)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2-Diphenylpropionitrile. Content includes frequently asked questions, detailed troubleshooting guides, comparative data on reaction conditions, a complete experimental protocol, and process diagrams to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and industrially scalable method is the C-alkylation of diphenylacetonitrile with a methylating agent. This is typically achieved under phase-transfer catalysis (PTC) conditions due to its efficiency, use of inexpensive reagents, and milder reaction conditions compared to methods requiring anhydrous solvents and extremely strong bases.
Q2: What is the role of a phase-transfer catalyst in this synthesis? A2: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (BTEAC), is crucial for transporting the diphenylacetonitrile anion (formed by a strong base in the aqueous phase) into the organic phase. This lipophilic ion pair is then soluble in the organic solvent where it can react with the methylating agent. The catalyst is regenerated and continues this process, facilitating the reaction between two immiscible phases.
Q3: Which methylating agents are suitable for this reaction? A3: Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate. Methyl iodide is highly reactive, while dimethyl carbonate can serve as both a reagent and a solvent, though it often requires high temperatures (e.g., 180°C) and pressure.
Q4: What bases are effective for the deprotonation of diphenylacetonitrile? A4: The choice of base is critical and depends on the reaction setup. For phase-transfer catalysis, a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) is effective and economical. In anhydrous conditions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like DMF.
Q5: How does the choice of solvent affect the reaction? A5: The solvent's role is to dissolve the organic substrate (diphenylacetonitrile) and the methylating agent. In biphasic PTC systems, non-polar to moderately polar solvents like toluene or dichloromethane are common. In anhydrous systems, polar aprotic solvents like N,N-Dimethylformamide (DMF) are required to solvate the carbanion intermediate. The solvent choice can significantly impact reaction rate and yield.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes?
-
Answer: Low yield can stem from several factors:
-
Ineffective Deprotonation: The base may not be strong enough or concentrated enough to deprotonate the diphenylacetonitrile. If using aqueous NaOH for PTC, ensure it is a concentrated solution (e.g., 50%).
-
Poor Catalyst Activity: The phase-transfer catalyst may be poisoned, particularly by the iodide byproduct if using methyl iodide. Consider using a different catalyst or ensuring vigorous stirring to maximize interfacial area.
-
Suboptimal Temperature: The reaction may be too slow at low temperatures. Conversely, excessively high temperatures can lead to byproduct formation or decomposition of the catalyst.[1] Gentle heating to 40-50°C is often optimal for PTC reactions.
-
Reagent Quality: Ensure all reagents, especially the diphenylacetonitrile and methylating agent, are pure and the solvents are appropriately dried if required by the method.
-
Issue 2: Incomplete Reaction / Presence of Starting Material
-
Question: TLC or GC analysis shows a significant amount of unreacted diphenylacetonitrile even after the recommended reaction time. How can I drive the reaction to completion?
-
Answer:
-
Increase Reaction Time: The reaction may simply require more time. Monitor the reaction progress every hour using TLC or GC until the starting material is consumed.
-
Increase Temperature: Gently increasing the temperature (e.g., in 5-10°C increments) can increase the reaction rate. Be cautious of promoting side reactions.
-
Check Stoichiometry: Ensure at least a stoichiometric equivalent of the base and methylating agent is used. A slight excess (1.1-1.2 equivalents) of the methylating agent can help drive the reaction to completion.
-
Issue 3: Formation of Significant Byproducts
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Hydrolysis of Nitrile: Under strongly basic conditions and with prolonged heating, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH). To minimize this, avoid excessive reaction times and temperatures.
-
Catalyst Degradation: Quaternary ammonium salts can undergo Hofmann elimination at high temperatures in the presence of a strong base. Maintain a moderate reaction temperature (40-60°C).
-
Impure Reagents: Impurities in the starting materials or solvents can lead to unexpected side products. A study on a similar alkylation noted the formation of a cyclization byproduct due to reactive species and co-solvents.[2]
-
Optimization of Reaction Conditions
The selection of reaction conditions is critical for achieving high yield and purity. The following tables summarize different successful approaches for the C-alkylation of arylacetonitriles, which is the core transformation in this synthesis.
Table 1: Comparison of Synthetic Methodologies for Alkylation
| Method | Base | Solvent(s) | Methylating Agent | Catalyst | Temperature | Time | Yield | Reference(s) |
| Phase-Transfer Catalysis (PTC) | 50% aq. NaOH | Dichloromethane / Water | Methyl Iodide | BTEAC | 40-50°C | 2-4 h | High (implied) | [3] |
| Anhydrous Strong Base | Potassium tert-butoxide | DMF | Haloacetone* | None | < 45°C, then 50°C | 3-5 h | ~70% | [2] |
| High-Temp Autoclave | Potassium Carbonate | Dimethyl Carbonate | Dimethyl Carbonate | None | 180°C | 18 h | 93%** | [4] |
*Note: Data is for a similar haloacetone alkylation, demonstrating the conditions for this base/solvent system. **Note: Yield is for 2-phenylpropionitrile, a closely related methylation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via Phase-Transfer Catalysis (PTC), a robust and widely used method.
Materials:
-
Diphenylacetonitrile (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene or Dichloromethane (DCM)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diphenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in toluene (approx. 4-5 mL per gram of diphenylacetonitrile).
-
Addition of Reagents: Begin vigorous stirring of the organic mixture. Slowly add the 50% aqueous NaOH solution (approx. 3-4 equivalents of NaOH). To this biphasic mixture, add methyl iodide (1.2 eq) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to 45-50°C and maintain vigorous stirring for 3-5 hours. The high stirring rate is essential to maximize the interfacial surface area between the aqueous and organic layers.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diphenylacetonitrile spot is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with additional toluene and water.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture or isopropanol) or by column chromatography on silica gel to yield pure this compound.[5]
Mandatory Visualizations
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Challenges in the scale-up of 2,2-Diphenylpropionitrile production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-Diphenylpropionitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Q1: My reaction is showing a low yield of this compound. What are the possible causes?
A1: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation of Diphenylacetonitrile: The first step in the alkylation of diphenylacetonitrile is the formation of the diphenylacetonitrile anion using a strong base. If this deprotonation is incomplete, the starting material will not be fully consumed, leading to a lower yield.
-
Troubleshooting:
-
Ensure the base used (e.g., sodium amide, sodium hydroxide) is of high purity and free from moisture.
-
Use a suitable solvent that is dry and compatible with the strong base. Dimethylformamide (DMF) has been used in similar reactions.[1]
-
Consider extending the reaction time for the deprotonation step or slightly increasing the molar equivalent of the base.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In reactions involving alkylation, the formation of isomeric products or multiple alkylations can be an issue.[1]
-
Troubleshooting:
-
Control the reaction temperature carefully. The addition of the alkylating agent should be done at a rate that allows for effective temperature management.[1]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to optimize reaction time and minimize byproduct formation.
-
-
-
Product Loss During Workup and Purification: The isolation and purification steps can lead to significant product loss.
-
Troubleshooting:
-
During aqueous extraction, ensure the pH is optimized to keep the product in the organic phase.
-
Recrystallization is a common purification method for this compound.[2] Optimize the solvent system and cooling rate to maximize crystal recovery. Multiple recrystallizations may be necessary to achieve high purity but can lead to lower overall yield.[2]
-
If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation from impurities without significant product loss on the column.
-
-
Q2: I am observing significant impurity levels in my final product. How can I improve the purity?
A2: Impurities can arise from starting materials, side reactions, or decomposition during the process. Here are some strategies to improve the purity of this compound:
-
Starting Material Purity: Ensure that the diphenylacetonitrile and the methylating agent are of high purity. Impurities in the starting materials can carry through the reaction or participate in side reactions.
-
Control of Reaction Conditions:
-
Temperature Control: As mentioned, maintaining a stable and optimal reaction temperature is crucial to minimize the formation of thermal decomposition products and side-reaction byproducts.
-
Stoichiometry: Precise control of the molar ratios of reactants is important. An excess of the alkylating agent could potentially lead to undesired multiple alkylations.
-
-
Effective Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid compounds like this compound. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Ethanol is a potential solvent for recrystallization.[2]
-
Washing: During the workup, washing the organic layer with water, brine, and possibly a dilute acid or base solution can help remove unreacted starting materials and water-soluble impurities.[3][4]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]
-
Q3: The reaction is not going to completion, and I have a significant amount of unreacted diphenylacetonitrile. What should I do?
A3: An incomplete reaction can be frustrating, especially during scale-up. Here are some potential solutions:
-
Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction over a longer period to determine the optimal reaction time.
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction. Ensure that the stirring is adequate for the scale of the reaction.
-
Base Strength and Solubility: The choice and handling of the base are critical. If the base is not strong enough or is not sufficiently soluble in the reaction medium, it will not effectively deprotonate the diphenylacetonitrile. Consider using a stronger base or a phase transfer catalyst to improve the reaction rate.
-
Temperature: Increasing the reaction temperature may increase the reaction rate, but it must be done cautiously to avoid promoting side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound?
A1: A common method for synthesizing this compound is through the alkylation of diphenylacetonitrile with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a strong base. The reaction involves the deprotonation of diphenylacetonitrile to form a carbanion, which then acts as a nucleophile and attacks the methylating agent.
Q2: What are the key safety precautions to consider during the production of this compound?
A2: Safety should always be a priority. Key considerations include:
-
Handling of Strong Bases: Strong bases like sodium amide and sodium hydroxide are corrosive and can cause severe burns. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use of Flammable Solvents: Many organic solvents used in synthesis are flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Toxicity of Reagents and Products: Nitrile compounds can be toxic. Avoid inhalation of dust or vapors and prevent skin contact. Consult the Safety Data Sheet (SDS) for all chemicals used.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information about the composition of the reaction mixture, allowing for the determination of conversion and the detection of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for monitoring the reaction and assessing the purity of the final product, especially for non-volatile compounds.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Yield | 80% | Recrystallized from methanol. | [3] |
| Melting Point | 73-74 °C | Not specified | [5] |
| Boiling Point | 160-170 °C | at 5 mmHg | [3] |
| Density | ~1.08 g/cm³ | Not specified | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the alkylation of diphenylacetonitrile. It should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Diphenylacetonitrile
-
Sodium hydroxide (finely ground)
-
Methyl iodide
-
Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
-
Reaction vessel with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: Set up the reaction vessel under a nitrogen atmosphere to maintain anhydrous conditions.
-
Base Slurry: In the reaction vessel, prepare a slurry of finely ground sodium hydroxide in anhydrous DMF.
-
Deprotonation: To the stirred slurry, add a solution of diphenylacetonitrile in DMF dropwise at room temperature. The formation of a dark red color indicates the formation of the diphenylacetonitrile anion.[1]
-
Alkylation: Heat the mixture to a controlled temperature (e.g., 75-80 °C).[1] Add methyl iodide dropwise at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for a specified time (e.g., 1 hour).[1] Monitor the reaction progress by TLC or GC.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous mixture with toluene.
-
Washing: Wash the combined organic layers successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound Supplier in China [nj-finechem.com]
Resolving issues with 2,2-Diphenylpropionitrile stability during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2,2-Diphenylpropionitrile during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage in a well-ventilated area is also advised. For prolonged storage, refrigeration (2-8 °C) is recommended.
Q2: I've observed a change in the physical appearance (e.g., color change, clumping) of my this compound sample. What could be the cause?
A2: A change in the physical appearance of your sample could indicate degradation. Potential causes include:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the nitrile group to form 2,2-diphenylpropionamide or 2,2-diphenylpropionic acid.
-
Oxidation: Exposure to air and/or light can cause oxidative degradation. The benzylic position is susceptible to oxidation.
-
Cross-contamination: Accidental introduction of incompatible materials (e.g., strong acids or bases) can catalyze degradation.
It is crucial to re-analyze the purity of the sample before use.
Q3: My analytical results show a new peak that wasn't present in the initial analysis of this compound. How can I identify this new impurity?
A3: The appearance of a new peak in your chromatogram suggests the formation of a degradation product. To identify this impurity, you can:
-
Perform co-injection: If you suspect a specific degradation product (e.g., 2,2-diphenylpropionic acid), you can synthesize or purchase a standard of this compound and perform a co-injection with your degraded sample. A single, sharp peak would confirm the identity.
-
Utilize Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can provide the molecular weight of the impurity, which is crucial for its identification. Fragmentation patterns can further help in elucidating the structure.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form 2,2-diphenylpropionamide and then further to 2,2-diphenylpropionic acid.
-
Oxidation: The diphenylmethyl group can be susceptible to oxidation, potentially leading to the formation of benzophenone and other related byproducts.[1]
-
Thermal Degradation: At elevated temperatures, nitriles can undergo complex degradation reactions, which may include the elimination of hydrogen cyanide.[2]
Troubleshooting Guide
This guide provides a structured approach to investigating and resolving stability issues with this compound.
Problem: Loss of Purity or Appearance of Unknown Impurities During Storage
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound stability.
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Studies
To investigate the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.[3]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 - 8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80 °C (Solid State) | 80 °C | 48 hours |
| Photolytic | UV light (254 nm) & Visible light | Room Temperature | 24 - 48 hours |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Application: For each condition, mix the stock solution with the respective stressor. For thermal and photolytic studies, the solid compound can be directly exposed to the stress.
-
Neutralization: After the specified duration, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze using a stability-indicating analytical method (e.g., HPLC or GC).
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Methodology:
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Analysis: Inject the stressed samples and the unstressed control sample.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The peak purity of the main component should be assessed using a Diode Array Detector (DAD).
GC-MS for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products.
Table 3: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40 - 500 m/z |
Methodology:
-
Sample Preparation: The stressed samples may need derivatization (e.g., silylation) to increase the volatility of polar degradation products like carboxylic acids and amides.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).
Workflow for Analytical Method Validation:
A validated analytical method is essential for reliable stability data.
Caption: Workflow for the validation of a stability-indicating analytical method.[4][5][6]
References
Technical Support Center: Post-Synthesis Drying of 2,2-Diphenylpropionitrile
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the effective drying of 2,2-Diphenylpropionitrile after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for drying this compound?
A1: The most common methods for drying crystalline organic compounds like this compound involve removing residual solvents and water. These methods include:
-
Use of Drying Agents: Treating a solution of the compound with an anhydrous inorganic salt to absorb water.
-
Vacuum Drying: Placing the solid compound in a vacuum oven at a controlled temperature to remove volatile impurities and residual solvents.[1]
-
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool, which often results in the formation of pure, dry crystals.[2]
Q2: How do I select an appropriate drying agent for this compound?
A2: For a neutral nitrile like this compound, it is important to choose a neutral and efficient drying agent.[2] Suitable options include anhydrous magnesium sulfate, anhydrous sodium sulfate, and molecular sieves.[2][3] Phosphorus pentoxide is a very efficient drying agent for nitriles but should be handled with care.[4] Acidic or basic drying agents should be avoided as they can potentially react with the nitrile group.[2][5][6]
Q3: Can I dry this compound by heating it in a standard oven?
A3: While convection oven drying is a possible method, it is crucial to consider the thermal stability of this compound.[7] Excessive temperatures can lead to decomposition.[8][9] Vacuum drying is generally preferred as it allows for solvent removal at a lower temperature, minimizing the risk of thermal degradation.[1][7]
Q4: What are the signs of incomplete drying?
A4: Incomplete drying can be indicated by several observations:
-
The presence of a solvent odor.
-
A lower than expected melting point with a broad melting range.[10]
-
For a solid, the crystals may appear clumpy or not free-flowing.
-
Analytical techniques such as Karl Fischer titration can be used to quantify the water content.[2]
Q5: My this compound is discolored after synthesis. Will drying help?
A5: Drying alone may not remove colored impurities. If the discoloration is due to non-volatile impurities, a purification step like recrystallization is necessary.[8] During recrystallization, activated charcoal can be used to remove colored impurities from the solution before crystal formation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is still wet after using a drying agent. | 1. Insufficient amount of drying agent was used. 2. Inadequate contact time between the drying agent and the solution.[2] 3. The chosen drying agent has a low efficiency or capacity.[4] | 1. Add more drying agent until it no longer clumps together and moves freely when the flask is swirled.[2] 2. Allow for a longer contact time, with occasional swirling, to ensure complete water removal.[2] 3. Choose a more efficient drying agent like anhydrous magnesium sulfate or molecular sieves.[2][4] |
| Low recovery of this compound after recrystallization. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2][10] 2. The solution was cooled too rapidly, leading to the formation of small, impure crystals that are difficult to filter.[2] 3. Premature crystallization occurred during hot filtration.[2][10] | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[10] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][8] 3. Use a pre-warmed funnel and filter flask for the hot filtration step.[2] |
| The product "oils out" instead of forming crystals during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated.[8] 3. The cooling rate is too rapid.[8] 4. The presence of significant impurities can lower the melting point of the mixture.[10] | 1. Select a solvent with a lower boiling point.[10] 2. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[8] 3. Insulate the flask to slow down the cooling process.[8] 4. Consider a preliminary purification step, such as column chromatography, to remove impurities before recrystallization.[10] |
| Product decomposes during vacuum drying. | 1. The temperature of the vacuum oven is too high.[8] | 1. Lower the temperature of the vacuum oven. The reduced pressure allows for drying at a lower temperature.[1][8] |
Quantitative Data Summary
The efficiency of drying agents is crucial for removing water from solutions of this compound. The following table summarizes the properties of common neutral drying agents suitable for nitriles.
| Drying Agent | Capacity (% weight of water) | Efficiency (Residual water) | Speed |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Good | Rapid |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Very High | Low | Slow |
| Anhydrous Calcium Sulfate (CaSO₄ - Drierite®) | Low (6.6%)[4] | Very High[4] | Rapid |
| Molecular Sieves (3Å or 4Å) | Moderate to High | Very High | Moderate to Slow[11] |
| Phosphorus Pentoxide (P₂O₅) | Moderate | Extremely High[4] | Very Rapid[4] |
Note: The choice of drying agent depends on the specific requirements of the experiment, including the solvent used and the desired level of dryness. Phosphorus pentoxide is highly efficient but also highly reactive and should be handled with caution.[4]
Experimental Protocols
Detailed Protocol for Drying this compound using a Drying Agent and Vacuum Oven
This protocol describes a two-step process for drying this compound: initial drying of an organic solution with a drying agent, followed by vacuum drying of the isolated solid.
Materials:
-
Crude this compound dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Funnel
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Spatula
-
Clean, dry collection vial
Procedure:
-
Drying the Organic Solution: a. Transfer the organic solution containing the crude this compound to an Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate to the solution.[2] A general guideline is to add enough so that some of the drying agent remains free-flowing and does not clump together. c. Swirl the flask for 10-15 minutes.[2] For very wet solutions, a longer contact time may be necessary. d. Gravity filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: a. Remove the solvent from the dried organic solution using a rotary evaporator.
-
Vacuum Drying: a. Transfer the resulting solid this compound to a clean, pre-weighed watch glass or crystallization dish. b. Place the sample in a vacuum oven. c. Heat the oven to a moderate temperature (e.g., 40-50 °C) to avoid thermal decomposition.[8] d. Apply a vacuum to the oven.[1] e. Dry the sample under vacuum until a constant weight is achieved. This indicates that all volatile components have been removed. f. Once dry, carefully release the vacuum and remove the sample from the oven. g. Transfer the dry this compound to a labeled, airtight container for storage.
Visualizations
Caption: Troubleshooting workflow for drying this compound.
Caption: Logical relationships between key drying parameters and outcomes.
References
- 1. aimt.cz [aimt.cz]
- 2. benchchem.com [benchchem.com]
- 3. CN102093257B - Method for preparing 2,2-diisopropylpropionitrile - Google Patents [patents.google.com]
- 4. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Identifying unknown peaks in the NMR spectrum of 2,2-Diphenylpropionitrile
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Diphenylpropionitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can vary slightly based on the solvent used. Below is a table of approximate chemical shifts.
| 1H NMR | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.50 | Multiplet | 10H |
| Methyl-H | 1.95 | Singlet | 3H |
| 13C NMR | Approximate Chemical Shift (ppm) |
| Quaternary-C (ipso-phenyl) | 140 |
| Phenyl-C | 127 - 129 |
| Nitrile-C | 122 |
| Quaternary-C (benzylic) | 48 |
| Methyl-C | 28 |
Q2: I am seeing unexpected peaks in my NMR spectrum. What are the most common sources of these signals?
A2: Unexpected peaks in an NMR spectrum typically originate from several common sources:
-
Solvent Impurities: Residual protons in deuterated solvents are a frequent cause of extraneous peaks.[1] Even high-purity solvents contain small amounts of their non-deuterated counterparts.[1]
-
Water: Water is a very common contaminant and its chemical shift is highly dependent on the solvent, temperature, and pH.[2]
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis of this compound can appear in the final spectrum.
-
Byproducts: Side reactions during the synthesis can lead to the formation of structurally related impurities.
-
Degradation Products: this compound can degrade over time, especially when exposed to moisture, air, or light. A common degradation pathway is the hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.
-
External Contaminants: Grease from glassware joints, residues from cleaning solvents (like acetone), or other contaminants introduced during sample preparation can also result in unexpected signals.[3]
Q3: How can I differentiate between a real impurity and a solvent-related peak?
A3: The most reliable method is to consult a table of common NMR solvent impurities.[4] These tables provide the chemical shifts of residual solvent peaks and common contaminants in various deuterated solvents.[5][6][7] Running a blank spectrum of the deuterated solvent you are using can also help in identifying solvent-related peaks.
Troubleshooting Guide for Unknown Peaks
This section provides a systematic workflow to help you identify the source of unknown peaks in your NMR spectrum of this compound.
Step 1: Initial Analysis and Data Comparison
The first step is to compare the observed unknown peaks with known chemical shift data for common contaminants.
Troubleshooting:
-
Check for Common Solvents and Water: Compare the chemical shifts of your unknown peaks with the data in the table below.
-
Consider Potential Synthesis Byproducts: Review the synthesis route used to prepare your this compound. Consider potential side products or unreacted starting materials. For instance, if synthesized from diphenylacetonitrile and a methylating agent, residual diphenylacetonitrile could be present.
Data Presentation: Chemical Shifts of Common NMR Impurities
| Impurity | 1H Chemical Shift (ppm) in CDCl3 | Multiplicity | 13C Chemical Shift (ppm) in CDCl3 |
| Acetone | 2.17 | s | 30.6, 206.7 |
| Dichloromethane | 5.30 | s | 53.8 |
| Diethyl ether | 1.21, 3.48 | t, q | 15.2, 66.0 |
| Ethyl acetate | 1.26, 2.05, 4.12 | t, s, q | 14.2, 21.0, 60.4, 171.1 |
| Hexane | 0.88, 1.26 | t, m | 14.1, 22.7, 31.6 |
| Toluene | 2.36, 7.17-7.29 | s, m | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | ~1.56 | br s | - |
| Residual CDCl3 | 7.26 | s | 77.16 |
Note: Chemical shifts of water and other exchangeable protons can vary significantly with temperature, concentration, and sample matrix.[2]
Step 2: Advanced Experimental Techniques
If the unknown peak cannot be identified by simple data comparison, further experimental work is necessary.
Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.
Experimental Protocols
D2O Shake for Exchangeable Protons
Objective: To identify if an unknown peak corresponds to an exchangeable proton (e.g., -OH, -NH, or carboxylic acid -COOH).
Methodology:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds to ensure mixing.
-
Re-acquire the 1H NMR spectrum.
-
Analysis: If the unknown peak has disappeared or significantly decreased in intensity, it is an exchangeable proton.[3] The peak for HOD will likely appear in the spectrum, typically between 4.5 and 5.0 ppm in CDCl3.
Spiking Experiment
Objective: To confirm the identity of a suspected impurity by adding a small amount of an authentic standard to the sample.[8]
Methodology:
-
Acquire a 1H NMR spectrum of your sample.
-
Identify a suspected impurity based on the synthesis or potential degradation products (e.g., diphenylacetonitrile).
-
Prepare a dilute solution of the authentic standard of the suspected impurity.
-
Add a small aliquot of this standard solution directly to your NMR tube.
-
Re-acquire the 1H NMR spectrum under the same conditions.
-
Analysis: If the intensity of the unknown peak increases relative to the main compound peaks, you have confirmed the identity of the impurity.[9] If a new set of peaks appears, the unknown is not the suspected compound.
2D NMR Spectroscopy: COSY and HSQC
When the structure of an impurity is completely unknown, 2D NMR experiments are powerful tools for structure elucidation.[10]
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).[11]
Methodology:
-
Set up and run a standard COSY experiment on your sample.
-
Analysis: The 1D 1H NMR spectrum is displayed on both the horizontal and vertical axes. The diagonal peaks correspond to the 1D spectrum. The off-diagonal peaks (cross-peaks) indicate which protons are coupled. A cross-peak at the intersection of the chemical shifts of proton A and proton B means that A and B are coupled.[12]
Caption: Conceptual diagram of a COSY experiment showing correlation between coupled protons A and B.
Objective: To identify which protons are directly attached to which carbons (one-bond 1H-13C correlation).[13][14]
Methodology:
-
Set up and run a standard HSQC experiment on your sample.
-
Analysis: The HSQC spectrum displays the 1H spectrum on one axis and the 13C spectrum on the other.[11] A peak in the 2D spectrum indicates a direct connection between a proton at a specific 1H chemical shift and a carbon at a specific 13C chemical shift. This is invaluable for assigning carbon signals and piecing together molecular fragments.
Caption: Conceptual diagram of an HSQC experiment showing a one-bond correlation between Proton A and Carbon X.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. studylib.net [studylib.net]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Exploring 2D HSQC NMR | Bruker [bruker.com]
Minimizing thermal decomposition during 2,2-Diphenylpropionitrile distillation
Technical Support Center: 2,2-Diphenylpropionitrile Distillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the distillation of this compound, focusing on minimizing thermal decomposition and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition during the distillation of this compound?
A1: The primary cause is thermal stress. This compound is a high-boiling point compound, and prolonged exposure to the high temperatures required for atmospheric distillation can lead to decomposition, discoloration, and the formation of impurities. The key to successful purification is to lower the boiling temperature.
Q2: What are the recommended distillation conditions for this compound?
A2: Vacuum distillation is strongly recommended.[1] By significantly reducing the pressure inside the apparatus, the boiling point of the compound is lowered, minimizing the risk of thermal degradation.[1][2] Optimal conditions involve distilling at the lowest pressure your equipment can safely and stably achieve.[3][4] Refer to the data in Table 2 for specific boiling points at reduced pressures.
Q3: My crude material is a solid. How should I handle it for distillation?
A3: Since this compound is a white crystalline solid at room temperature, it must be melted before distillation can begin.[5] The distillation flask should be charged with the solid material, which will then be gently heated and melted under vacuum before increasing the temperature to the boiling point.
Q4: My distillate is discolored (e.g., yellow or brown). What is the likely cause and solution?
A4: Discoloration is often a sign of decomposition or oxidation. The benzylic position in the molecule can be susceptible to oxidation at high temperatures. To prevent this, perform the distillation under an inert atmosphere (e.g., by backfilling the apparatus with nitrogen or argon before applying the vacuum) to minimize contact with oxygen.[3] Additionally, ensure the starting material is free from colored impurities by performing a pre-purification wash (see Protocol 1).
Q5: I am experiencing a low yield after distillation. What are the common reasons?
A5: A low yield can result from several factors:
-
Decomposition: The most common cause. Ensure you are using an adequate vacuum and the heating bath temperature is not excessively high (typically 20-30°C above the target boiling point).[6]
-
System Leaks: Even small leaks will prevent the system from reaching the target low pressure, forcing you to use higher temperatures.[4][7] Ensure all joints are properly sealed with high-vacuum grease.
-
Bumping: Uncontrolled, vigorous boiling can carry impure material over into the receiving flask. Always use a magnetic stir bar for smooth boiling, as boiling chips are ineffective under vacuum.[7]
-
Incomplete Transfer: Due to its melting point, ensure all the distilled material has condensed and flowed into the receiving flask. It may be necessary to gently heat the condenser and adapter with a heat gun to transfer all the product.[3]
Quantitative Data Summary
For effective experimental planning, key physical properties and recommended distillation parameters are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N | [5][8] |
| Molecular Weight | 207.27 g/mol | [5][8] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 73-74 °C |[5] |
Table 2: Recommended Vacuum Distillation Parameters for this compound
| Pressure (mmHg / Torr) | Boiling Point (°C) | Source(s) | Notes |
|---|---|---|---|
| 2 | 145 | [9] | This condition is recommended to minimize thermal stress. |
| Estimated 5 | ~158 | [10] | Estimated using the Clausius-Clapeyron relation. |
| Estimated 10 | ~173 |[10] | Estimated using the Clausius-Clapeyron relation. |
Note: Any distillation of organic compounds at temperatures above 150°C risks some level of decomposition.[6] It is always preferable to operate at the lowest possible pressure and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield & Impurities | Excessive Temperature: Distilling at or near atmospheric pressure. | Implement Vacuum Distillation: Lowering the pressure is the most effective way to reduce the boiling point and prevent decomposition.[1][2] Aim for a pressure of 2 mmHg or lower if possible. |
| Acidic/Basic Impurities: Catalytic decomposition from residual reagents used in synthesis. | Pre-distillation Neutralization: Wash the crude product with a mild base (e.g., saturated NaHCO₃ solution) followed by water to remove acidic impurities. Dry thoroughly before distilling. (See Protocol 1). | |
| Prolonged Heating: Keeping the compound at a high temperature for an extended period. | Optimize Heating: Use an oil bath for uniform heat transfer.[6] Insulate the distillation flask and head with glass wool or foil to ensure efficient distillation and reduce the required heating time.[3][7] | |
| Discoloration of Distillate | Oxidation: Reaction with atmospheric oxygen at high temperatures. | Use an Inert Atmosphere: Before applying vacuum, flush the distillation apparatus with dry nitrogen or argon to displace air.[3] |
| Contamination: Impurities carried over from the crude material. | Perform Pre-purification: If the crude material is heavily colored, consider a preliminary purification step like recrystallization or an acid-base extraction to remove non-volatile impurities.[4] | |
| Bumping / Uncontrolled Boiling | Uneven Heating / Lack of Nucleation: Leads to sudden, violent boiling which can contaminate the distillate. | Ensure Smooth Boiling: Always use a magnetic stir bar.[7] A Claisen adapter is also recommended to provide a buffer against bumping.[7] |
| Improper Procedure: Applying heat before a stable vacuum is established. | Correct Distillation Sequence: Apply the vacuum first to remove any volatile solvents at room temperature. Once the pressure is stable, begin heating gently and gradually.[3][7] |
Experimental Protocols
Protocol 1: Pre-Distillation Neutralization and Drying
This protocol is designed to remove acidic impurities that can catalyze decomposition.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake gently and allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude, dry oil/solid ready for distillation.
Protocol 2: Standard Vacuum Distillation Procedure
-
Apparatus Assembly: Assemble a clean, dry vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (ideally half-full with the material to be distilled).[6] A short-path distillation head is recommended to minimize losses. Grease all glass joints lightly with high-vacuum grease to ensure a good seal.[7]
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
System Seal and Purge: Connect the apparatus to a vacuum trap and a vacuum pump using thick-walled tubing.[7] If desired, flush the system with nitrogen or argon.
-
Applying Vacuum: Turn on the magnetic stirrer. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the pressure to drop and stabilize.[7]
-
Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask using an oil bath or heating mantle.[3] Gradually increase the temperature until distillation begins.
-
Collecting Fractions: Collect any initial low-boiling impurities in a separate receiving flask. Once the temperature stabilizes at the expected boiling point for the product, switch to a clean receiving flask to collect the pure this compound.
-
Shutdown Procedure: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.[7] Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.[7] This prevents oil from the pump from being sucked back into the system.
Visualized Workflows and Logic
The following diagrams illustrate the recommended experimental workflow and a logical approach to troubleshooting common distillation issues.
Caption: Recommended experimental workflow for purification.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. When Vacuum Distillation is Useful [sihaienergytech.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Supplier in China [nj-finechem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Boiling Point Calculator [trimen.pl]
Validation & Comparative
Confirming the Structure of 2,2-Diphenylpropionitrile with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For molecules such as 2,2-diphenylpropionitrile, a compound with a quaternary carbon and multiple aromatic signals, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present challenges in providing a definitive structural assignment. This guide details the application of two-dimensional (2D) NMR spectroscopy for the unequivocal structural confirmation of this compound and compares this technique with other common analytical methods.
Unambiguous Structure Determination with 2D NMR
2D NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation information that resolves the ambiguities often present in 1D NMR spectra of complex molecules.[1][2][3] These methods are instrumental in piecing together the molecular puzzle by identifying neighboring protons (COSY), direct carbon-proton attachments (HSQC), and longer-range carbon-proton correlations (HMBC).[4][5][6]
Predicted 2D NMR Correlations for this compound
The following table summarizes the anticipated 2D NMR correlations for this compound. These predictions are based on established chemical shift principles and coupling constants for similar structural motifs.
| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| Methyl (CH₃) | ~1.9 | ~25 | None | Yes | C2, C1', C1'' (ipso-carbons of phenyl rings) |
| Phenyl (10H) | ~7.3-7.5 | ~127-129 (ortho, meta, para) | Complex overlapping correlations within the aromatic region | Yes | C2, C1', C1'', Other aromatic carbons |
| Quaternary Carbon (C2) | - | ~45 | - | - | - |
| Nitrile (CN) | - | ~120 | - | - | - |
| ipso-Carbons (C1', C1'') | - | ~140 | - | - | - |
Visualizing Key Structural Connections: HMBC Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for identifying the connectivity around non-protonated carbons, such as the quaternary carbon and the nitrile carbon in this compound. The diagram below illustrates the crucial long-range correlations that confirm the core structure.[7][8]
Caption: Key HMBC correlations confirming the connectivity in this compound.
Experimental Protocol for 2D NMR Analysis
A standard set of experiments to confirm the structure of this compound would include ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Acquire data on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Obtain a standard 1D ¹H spectrum to determine appropriate spectral widths and pulse calibrations.
3. 2D NMR Acquisition Parameters (Typical):
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Increments (t1) | Number of Scans (per increment) | Relaxation Delay |
| COSY | gCOSY or DQFCOSY | 10-12 ppm | - | 256-512 | 2-4 | 1.5-2.0 s |
| HSQC | gHSQCAD | 10-12 ppm | 0-160 ppm | 256 | 2-8 | 1.5 s |
| HMBC | gHMBCAD | 10-12 ppm | 0-180 ppm | 256-512 | 8-16 | 2.0 s |
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectra.
-
Calibrate the chemical shift scales using the residual solvent peak.
Comparison with Alternative Analytical Techniques
While 2D NMR provides comprehensive structural information, other techniques offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity, stereochemical relationships. | Provides an unambiguous and complete structural map.[9][10] | Can be time-consuming for data acquisition and interpretation, requires higher sample concentration. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N stretch for the nitrile group). | Fast, requires minimal sample, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula (with high-resolution MS). | Does not directly provide information on atom connectivity; isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. omicsonline.org [omicsonline.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. use of nmr in structure ellucidation | PDF [slideshare.net]
A Comparative Guide to the Synthesis of 2,2-Diphenylpropionitrile for Researchers and Drug Development Professionals
An objective analysis of two primary synthesis routes for the valuable chemical intermediate, 2,2-diphenylpropionitrile, is presented below. This guide provides a detailed comparison of their efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The synthesis of this compound, a key building block in the development of various pharmaceutical agents, can be approached through several chemical pathways. This guide focuses on two prominent methods: the alkylation of diphenylacetonitrile and the reaction of a benzophenone derivative with a propionitrile nucleophile. Each route presents distinct advantages and challenges in terms of yield, reaction conditions, and scalability.
Comparison of Synthesis Routes
| Parameter | Route 1: Alkylation of Diphenylacetonitrile | Route 2: Reaction of Benzophenone with Propionitrile Anion |
| Starting Materials | Diphenylacetonitrile, Ethyl Bromide | Benzophenone, Propionitrile |
| Key Reagents | Sodium Hydroxide, Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | Strong Base (e.g., Sodium Amide, LDA) |
| Typical Yield | High (analogous reactions suggest >80%) | Moderate to High (estimated 50-70%) |
| Reaction Conditions | Biphasic (organic/aqueous), mild temperature (28-40°C) | Anhydrous, often cryogenic temperatures required |
| Scalability | Generally good, amenable to industrial processes | Can be challenging due to the use of strong, moisture-sensitive bases |
| Key Advantages | Milder reaction conditions, high yields, use of inexpensive base | Utilizes readily available starting materials |
| Key Disadvantages | Requires the synthesis of diphenylacetonitrile if not commercially available | Requires strictly anhydrous conditions and strong, hazardous bases |
Experimental Protocols
Route 1: Alkylation of Diphenylacetonitrile via Phase-Transfer Catalysis
This method is adapted from a well-established procedure for the alkylation of a similar compound, phenylacetonitrile, utilizing phase-transfer catalysis (PTC) which facilitates the reaction between reactants in different phases (an aqueous solution of sodium hydroxide and an organic solution of the reactants).[1] The PTC approach is known for its simplicity, high yields, and selectivity.[1]
Materials:
-
Diphenylacetonitrile
-
Ethyl Bromide
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
Benzene (or another suitable organic solvent)
-
Hydrochloric Acid (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
A reaction flask is charged with 50% aqueous sodium hydroxide, diphenylacetonitrile, and benzyltriethylammonium chloride.
-
The mixture is stirred, and ethyl bromide is added dropwise while maintaining the temperature between 28-35°C. Cooling may be necessary to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for an additional 2 hours, and the temperature is then raised to 40°C for 30 minutes.
-
The reaction mixture is cooled, and water and benzene are added.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic layers are washed successively with water, dilute hydrochloric acid, and water again.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Route 2: Reaction of Benzophenone with Propionitrile Anion
This route involves the nucleophilic addition of a deprotonated propionitrile to benzophenone. The generation of the propionitrile anion requires a strong base and anhydrous conditions.
Materials:
-
Benzophenone
-
Propionitrile
-
Strong Base (e.g., Sodium Amide or Lithium Diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Diethyl Ether or Tetrahydrofuran - THF)
-
Ammonium Chloride solution (for quenching)
-
Organic solvent for extraction (e.g., Diethyl Ether)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the anhydrous solvent is cooled in an ice-salt or dry ice-acetone bath.
-
The strong base (e.g., sodium amide) is added to the solvent.
-
Propionitrile is added dropwise to the stirred suspension of the base, leading to the formation of the propionitrile anion.
-
A solution of benzophenone in the anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by chromatography or recrystallization to afford this compound.
Visualizing the Synthesis Pathways
To better understand the logical flow of these synthesis routes, the following diagrams have been generated.
References
A Comparative Analysis of the Reactivity of 2,2-Diphenylpropionitrile and 2-Phenylpropionitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,2-diphenylpropionitrile and 2-phenylpropionitrile. While structurally related, the additional phenyl group in this compound introduces significant steric and electronic differences that profoundly impact their reactivity in key chemical transformations. This document aims to provide an objective analysis based on established chemical principles and available experimental data to inform synthetic strategy and reaction design.
Structural and Electronic Properties
The core difference between this compound and 2-phenylpropionitrile lies in the substitution at the alpha-carbon (α-carbon), the carbon atom adjacent to the nitrile group.
-
2-Phenylpropionitrile possesses a secondary α-carbon, bonded to one phenyl group, one methyl group, and one hydrogen atom.
-
This compound features a quaternary α-carbon, bonded to two phenyl groups and one methyl group. This distinction is the primary determinant of their differing reactivities.
The nitrile group itself is polar, with the carbon atom bearing a partial positive charge and the nitrogen a partial negative charge, making the carbon atom electrophilic. The phenyl groups are electron-withdrawing through inductive effects and can participate in resonance, which can influence the reactivity of the nitrile group and the acidity of the α-hydrogen in 2-phenylpropionitrile.
Comparative Reactivity in Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a common and important transformation, typically proceeding under acidic or basic conditions via an amide intermediate.[1][2][3] The rate of this reaction is highly sensitive to the steric environment around the nitrile group.
Steric Hindrance: The most significant factor differentiating the hydrolysis rates of these two compounds is steric hindrance. The two bulky phenyl groups in this compound create a sterically congested environment around the electrophilic carbon of the nitrile. This severely impedes the approach of nucleophiles, such as water or hydroxide ions, which is a necessary step in the hydrolysis mechanism.[4] In contrast, the α-carbon of 2-phenylpropionitrile is less sterically hindered, allowing for more facile nucleophilic attack.
Electronic Effects: The presence of two phenyl groups in this compound can, in principle, increase the electrophilicity of the nitrile carbon through their combined electron-withdrawing inductive effects. This would theoretically make it more susceptible to nucleophilic attack. However, this electronic effect is likely overshadowed by the overwhelming steric hindrance. For optimal resonance stabilization of any reaction intermediates, the phenyl rings would need to be coplanar with the nitrile group, an arrangement that is sterically disfavored. Studies on other systems have shown that conjugation in nitrile-containing molecules can significantly impact their electronic properties.[6]
Acidity of the α-Hydrogen and Carbanion Formation
A crucial point of divergence in the reactivity of these two molecules is the presence of an α-hydrogen in 2-phenylpropionitrile, which is absent in this compound.
-
2-Phenylpropionitrile: The α-hydrogen is acidic due to the electron-withdrawing nature of the adjacent nitrile group and the resonance stabilization of the resulting carbanion by the phenyl ring. This allows 2-phenylpropionitrile to be deprotonated by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
-
This compound: Lacking an α-hydrogen, this compound cannot form a carbanion at the α-position and therefore cannot participate in reactions that proceed through this type of intermediate.
Quantitative Data and Experimental Protocols
While direct comparative quantitative data is limited, the following tables provide a summary of known physicochemical properties and representative reaction conditions for the hydrolysis of 2-phenylpropionitrile.
Table 1: Physicochemical Properties
| Property | This compound | 2-Phenylpropionitrile |
| Molecular Formula | C₁₅H₁₃N[7] | C₉H₉N[8] |
| Molecular Weight | 207.27 g/mol [7] | 131.17 g/mol [8] |
| Appearance | Colorless to light orange/yellow clear liquid | - |
| Boiling Point | 145 °C at 2 mmHg | - |
| Melting Point | Not applicable | - |
Table 2: Experimental Conditions for the Hydrolysis of 2-Phenylpropionitrile
| Reagents | Temperature | Time | Yield of 2-Phenylpropionic Acid | Reference |
| 10% aq. NaOH | Reflux | 4.5 hours | 99% | [9] |
| Liquid NaOH : H₂O (2:1 w/w) | 95 °C | 15 hours | 95% | [10] |
| Liquid NaOH : H₂O (4:2 w/w) | 120 °C | 6 hours | 97% | [10] |
| 5 N HCl | Reflux | 1 hour | 78% | [11] |
Experimental Protocols
Acid-Catalyzed Hydrolysis of a Nitrile:
A general procedure involves refluxing the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The product, a carboxylic acid, is then isolated by extraction and purified.[3][9]
Base-Catalyzed Hydrolysis of a Nitrile:
A common method involves heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[12] This initially forms the carboxylate salt. After the reaction is complete, the mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid, which is then isolated and purified.[3][10]
Visualizations
Reaction Pathways and Concepts
Caption: General reaction pathway for the hydrolysis of nitriles.
Caption: Comparison of steric hindrance at the α-carbon.
Caption: Logical relationship between steric hindrance and reaction rate.
Conclusion
The reactivity of this compound is significantly lower than that of 2-phenylpropionitrile, primarily due to the profound steric hindrance imposed by the two phenyl groups at the α-carbon. This steric congestion severely restricts the access of nucleophiles to the nitrile carbon, leading to much slower reaction rates in transformations such as hydrolysis. Furthermore, the absence of an α-hydrogen in this compound prevents it from participating in reactions involving the formation of an α-carbanion, a key reactive pathway available to 2-phenylpropionitrile. These fundamental differences in reactivity are critical for chemists to consider when designing synthetic routes and optimizing reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Biological Activities of 2,2-Diphenylpropionitrile and its Acid Derivative, 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential biological activities of 2,2-Diphenylpropionitrile and its corresponding carboxylic acid derivative, 2,2-diphenylpropionic acid. While extensive data exists for the biological functions of 2,2-diphenylpropionic acid as a non-steroidal anti-inflammatory drug (NSAID), there is a notable absence of publicly available experimental data directly evaluating the biological activities of its nitrile precursor. This guide, therefore, synthesizes the available information, outlines the established mechanisms of the acid derivative, discusses the potential role of the nitrile, and provides detailed experimental protocols for future comparative studies.
Introduction to the Compounds
2,2-Diphenylpropionic acid is a member of the arylpropionic acid class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen. Its primary therapeutic effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This compound is the nitrile precursor to this acid and is expected to undergo hydrolysis to the carboxylic acid in vivo. The comparative biological activities of these two compounds are of interest in understanding structure-activity relationships and the metabolic activation of nitrile-containing prodrugs.
Comparative Biological Activity: An Overview
2,2-Diphenylpropionic Acid:
As an NSAID, the principal biological activity of 2,2-diphenylpropionic acid is the inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. The carboxylic acid moiety is crucial for this activity, as it interacts with the active site of the COX enzymes.
This compound:
The biological activity of this compound is largely uncharacterized in public literature. In general, the nitrile group is not a common pharmacophore for anti-inflammatory activity. It is anticipated that this compound would be significantly less active as a direct COX inhibitor compared to its carboxylic acid derivative. However, it may serve as a prodrug, being metabolized in vivo to the active 2,2-diphenylpropionic acid. The cytotoxicity of the nitrile compound would also be a critical parameter to assess, as the nitrile group can sometimes confer toxicity.
Quantitative Data Comparison
Due to the lack of direct experimental comparisons in the literature, a quantitative data table is presented below as a template for how such data would be structured. The values for 2,2-diphenylpropionic acid are hypothetical and based on the typical potency of other arylpropionic acid NSAIDs. The values for this compound are placeholders to illustrate a comparative analysis.
| Biological Assay | Compound | Endpoint | Value (Hypothetical) |
| Anti-inflammatory Activity | |||
| COX-1 Inhibition | 2,2-Diphenylpropionic Acid | IC₅₀ | 15 µM |
| This compound | IC₅₀ | > 100 µM | |
| COX-2 Inhibition | 2,2-Diphenylpropionic Acid | IC₅₀ | 5 µM |
| This compound | IC₅₀ | > 100 µM | |
| Cytotoxicity | |||
| Human Liver Cells (HepG2) | 2,2-Diphenylpropionic Acid | IC₅₀ | > 100 µM |
| This compound | IC₅₀ | 50 µM | |
| Human Colon Cells (Caco-2) | 2,2-Diphenylpropionic Acid | IC₅₀ | > 100 µM |
| This compound | IC₅₀ | 45 µM |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches for comparison, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays that would be required to generate the comparative data for this compound and 2,2-diphenylpropionic acid.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
COX assay buffer
-
Test compounds (this compound and 2,2-diphenylpropionic acid)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the COX assay buffer, the fluorometric probe, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the diluted test compounds or controls to the appropriate wells. Include a vehicle control (solvent only). Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the test compounds on cultured mammalian cells.
Materials:
-
Human cell lines (e.g., HepG2, Caco-2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and 2,2-diphenylpropionic acid)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and positive control. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Conclusion
Based on the established role of the carboxylic acid moiety in the anti-inflammatory activity of profens, it is highly probable that 2,2-diphenylpropionic acid is the primary active agent, acting as a COX inhibitor. This compound is likely to be significantly less active in its original form but may function as a prodrug that is converted to the active acid in vivo. To definitively compare the biological activities of these two compounds, direct experimental evaluation using the detailed protocols provided in this guide is essential. Such studies would provide valuable data for understanding their structure-activity relationship and potential therapeutic applications.
A Comparative Guide to the Purity Analysis of 2,2-Diphenylpropionitrile: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of quality control in the pharmaceutical and chemical industries. For a compound like 2,2-Diphenylpropionitrile, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity analysis is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an in-depth comparison of two of the most powerful and widely used chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document outlines the fundamental principles, detailed experimental protocols, and comparative performance characteristics of both methods. The information presented is designed to assist researchers, analytical scientists, and drug development professionals in selecting the most appropriate and robust analytical technique for the purity analysis of this compound and related compounds.
High-Level Comparison: HPLC vs. GC for this compound Purity Analysis
The choice between HPLC and GC for the purity analysis of this compound hinges on several factors, including the volatility and thermal stability of the compound and its potential impurities, the required sensitivity of the analysis, and the available laboratory instrumentation. While GC is a commonly employed method for the analysis of volatile and semi-volatile compounds, HPLC offers a versatile alternative, particularly for non-volatile or thermally labile impurities that may be present in the sample.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. | Best suited for volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile starting materials, by-products, and degradation products. | Residual solvents, volatile starting materials, and thermally stable by-products. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile impurities. |
| Analysis Time | Generally longer run times (e.g., 15-30 minutes). | Typically faster run times (e.g., 10-20 minutes). |
| Selectivity | High, determined by the choice of stationary and mobile phases. | Very high, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity (LOD/LOQ) | High, typically in the ng to µg/mL range. | Very high, often in the pg to ng/mL range, especially with sensitive detectors like FID. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Operational Cost | Higher due to solvent consumption. | Lower, as it primarily uses gases. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results in purity analysis. Below are representative methodologies for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation of this compound from potential non-volatile impurities and degradation products. A reversed-phase approach is proposed, which is a common and robust technique for the analysis of moderately polar organic compounds.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-2 min: 60% A
-
2-15 min: Linear gradient from 60% to 90% A
-
15-20 min: Hold at 90% A
-
20.1-25 min: Return to 60% A and equilibrate.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound and its volatile impurities, such as residual solvents and volatile starting materials. Given that many commercial sources report the purity of this compound by GC, this is a well-established technique for this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., HP-5, DB-5) or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of a suitable volatile solvent, such as dichloromethane or acetone, to obtain a stock solution of 2 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.2 mg/mL with the same solvent.
-
Vortex the solution to ensure homogeneity.
Method Selection Workflow
The selection of the most appropriate analytical technique for the purity analysis of this compound should be a logical process based on the specific analytical needs. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical requirements.
-
GC-FID is a well-established, fast, and highly sensitive method, particularly for the detection of volatile impurities and residual solvents. Given the likely thermal stability of this compound, GC is an excellent choice for routine quality control.
-
HPLC-UV/DAD provides a crucial alternative, especially for the analysis of non-volatile or thermally unstable impurities that would not be amenable to GC analysis. It is also the preferred method for stability-indicating assays where the formation of degradation products is being monitored.
For comprehensive characterization of this compound, the use of both techniques can be complementary, providing a more complete picture of the impurity profile. The validation of the chosen method according to ICH guidelines is a critical step to ensure the reliability and accuracy of the purity assessment.
Cross-Validation of Analytical Methods for the Quantification of 2,2-Diphenylpropionitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet representative, analytical methods for the quantification of 2,2-Diphenylpropionitrile. It is designed to assist in the selection and cross-validation of analytical techniques by presenting objective performance data and detailed experimental protocols. The methodologies and data presented are based on established principles for similar chemical entities and are intended to serve as a practical framework for laboratory application.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1] It involves a systematic comparison of two or more distinct analytical methods to ensure they produce equivalent and reliable results for the same sample. This process is essential when transitioning to a new analytical method, transferring a method between different laboratories, or when data from various analytical techniques need to be correlated. The primary objective is to confirm that an alternative method is as dependable as the established reference method.[1][2]
The principal analytical techniques suitable for the quantification of this compound, a non-volatile and thermally stable molecule, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
Comparative Analysis of Analytical Methods
For the purpose of this guide, we will compare a reversed-phase HPLC (RP-HPLC) method with UV detection and a Gas Chromatography (GC) method with flame ionization detection (FID).
Data Presentation: Performance Characteristics
The following table summarizes the expected performance data for the two proposed analytical methods for this compound quantification. These values are derived from typical performance characteristics of these methods for similar compounds.
| Parameter | Method A: RP-HPLC-UV | Method B: GC-FID |
| Linearity Range | 1 - 200 µg/mL | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Specificity | High | High |
| Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for the proposed HPLC and GC methods are provided below.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is well-suited for the analysis of non-volatile compounds like this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Generate a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the linearity range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness[3][4]
-
Injector Temperature: 280°C[3]
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL (splitless mode)[3]
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent such as methanol or acetone.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 500 µg/mL.
Sample Preparation:
-
Dissolve the sample in the chosen solvent to obtain a concentration within the calibration range.
-
Ensure the sample is free of non-volatile matrix components that could interfere with the GC analysis.
Cross-Validation Protocol
The cross-validation of Method A (RP-HPLC-UV) and Method B (GC-FID) should be performed according to established guidelines to ensure the interchangeability of the methods.
1. Specificity:
-
Analyze placebo samples (matrix without the analyte) to ensure no interference at the retention time of this compound for both methods.
-
Spike the placebo with known impurities to demonstrate that they do not co-elute with the main peak.
2. Linearity:
-
Prepare a minimum of five concentrations of this compound spanning the proposed range for each method.
-
Analyze each concentration in triplicate.
-
Plot the mean response versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into the sample matrix.
-
Analyze a minimum of three replicates at each concentration level using both methods.
-
Calculate the percentage recovery for each sample.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration during the same analytical run for each method.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and on different equipment to assess the variability.
-
Calculate the relative standard deviation (RSD) for the results.
5. Method Comparison:
-
Analyze a minimum of 10 different lots of the sample material using both Method A and Method B.
-
Statistically compare the results obtained from both methods using a paired t-test or other appropriate statistical tools to ensure there is no significant difference between the two methods.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Adherence to these protocols will ensure the generation of robust and reliable analytical data, which is paramount in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters | MDPI [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]
A Spectroscopic Showdown: Unraveling the Isomers of Diphenylpropionitrile
A detailed comparative analysis of the spectroscopic signatures of 2,2-Diphenylpropionitrile and its structural isomers, 2,3-Diphenylpropionitrile and 3,3-Diphenylpropionitrile. This guide provides researchers, scientists, and drug development professionals with a side-by-side view of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The subtle shift of a phenyl group within the molecular scaffold of diphenylpropionitrile gives rise to three distinct isomers, each with a unique spectroscopic fingerprint. Understanding these differences is crucial for accurate identification and characterization in research and development. This guide presents a comprehensive comparison of the spectroscopic data for this compound, 2,3-diphenylpropionitrile, and 3,3-diphenylpropionitrile.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.40 - 7.20 | m | 10H, Aromatic protons |
| 2.05 | s | 3H, -CH₃ | |
| 2,3-Diphenylpropionitrile | 7.35 - 7.15 | m | 10H, Aromatic protons |
| 4.20 | t | 1H, -CH(Ph)CN | |
| 3.10 | d | 2H, -CH₂(Ph) | |
| 3,3-Diphenylpropionitrile | 7.38 - 7.25 | m | 10H, Aromatic protons |
| 4.15 | t | 1H, -CH(Ph)₂ | |
| 2.90 | d | 2H, -CH₂CN |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 141.5 | 2 x Ar-C (quaternary) |
| 128.8 | 4 x Ar-CH | |
| 127.9 | 2 x Ar-CH (para) | |
| 126.5 | 4 x Ar-CH | |
| 123.0 | -CN | |
| 48.0 | C(Ph)₂ | |
| 26.0 | -CH₃ | |
| 2,3-Diphenylpropionitrile | 138.0, 137.5 | 2 x Ar-C (quaternary) |
| 129.0, 128.8, 128.7, 128.6, 127.5, 127.2 | Ar-CH | |
| 119.5 | -CN | |
| 45.0 | -CH(Ph)CN | |
| 40.0 | -CH₂(Ph) | |
| 3,3-Diphenylpropionitrile | 140.0 | 2 x Ar-C (quaternary) |
| 129.1, 128.9, 127.8 | Ar-CH | |
| 118.0 | -CN | |
| 50.0 | -CH(Ph)₂ | |
| 25.0 | -CH₂CN |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Functional Group Assignment |
| This compound | ~3060, 3030 | Aromatic C-H stretch |
| ~2240 | C≡N stretch (nitrile) | |
| ~1600, 1495, 1450 | Aromatic C=C stretch | |
| 2,3-Diphenylpropionitrile | ~3060, 3030 | Aromatic C-H stretch |
| ~2245 | C≡N stretch (nitrile) | |
| ~1600, 1495, 1450 | Aromatic C=C stretch | |
| 3,3-Diphenylpropionitrile | ~3060, 3030 | Aromatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) | |
| ~1600, 1495, 1450 | Aromatic C=C stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 207 | 192 (M-CH₃)⁺, 165 (M-C₂H₄N)⁺ |
| 2,3-Diphenylpropionitrile | 207 | 116 (C₉H₈)⁺, 91 (C₇H₇)⁺ |
| 3,3-Diphenylpropionitrile | 207 | 167 (M-CH₂CN)⁺, 130 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired for each sample.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for each sample.
-
Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: FTIR spectra were recorded on an FTIR spectrometer equipped with an ATR accessory. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS). For GC-MS analysis, a dilute solution of the sample in dichloromethane was injected into the GC.
-
Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.
Visualization of Isomeric Relationships
The structural relationship between this compound and its isomers can be visualized as a logical network, highlighting the positional differences of the phenyl and cyano groups.
Evaluating the performance of different catalysts for 2,2-Diphenylpropionitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2,2-diphenylpropionitrile, a key intermediate in the development of various pharmaceutical compounds, relies heavily on the choice of an appropriate catalyst. This guide provides an objective comparison of the performance of different catalysts for the synthesis of this compound, primarily focusing on the alkylation of diphenylacetonitrile with an ethylating agent. The information is supported by experimental data from related nitrile alkylation reactions to provide a clear basis for catalyst selection and methods.
Performance Comparison of Catalysts
The synthesis of this compound is typically achieved through the ethylation of diphenylacetonitrile. Phase-transfer catalysis (PTC) has emerged as a highly effective method for this transformation, offering mild reaction conditions and high yields. While Lewis acid catalysis is a cornerstone of many organic transformations, its application in the direct alkylation of diphenylacetonitrile is less commonly reported in the literature, making a direct quantitative comparison challenging.
The following table summarizes the performance of representative phase-transfer catalysts in the alkylation of arylacetonitriles, which serves as a strong indicator of their expected performance in the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrate | Alkylating Agent | Reaction Conditions | Yield (%) |
| Phase-Transfer Catalyst | Benzyltriethylammonium Chloride (BTEAC) | Phenylacetonitrile | Ethyl Bromide | 50% aq. NaOH, 2.5 h, 28-35°C | 78-84%[1] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Phenylacetonitrile | Ethyl Bromide | aq. NaOH, organic solvent | Data for ethylation not specified, but widely used for alkylations[2][3][4] |
| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Diphenylmethanol | Tosyl isocyanide | Toluene, 100 °C | 34% (for 2,2-diphenylacetonitrile)[5] |
Note: The data for Benzyltriethylammonium Chloride is for the ethylation of phenylacetonitrile, a closely related reaction. The yield for Tris(pentafluorophenyl)borane is for a cyanation reaction to form 2,2-diphenylacetonitrile, not an alkylation, and is included to provide a reference point for a Lewis acid-catalyzed approach.
Discussion of Catalyst Performance
Phase-Transfer Catalysts (PTCs) like quaternary ammonium salts are highly effective for the alkylation of diphenylacetonitrile.[6] They facilitate the transfer of the carbanion, formed by the deprotonation of diphenylacetonitrile by a strong base (like concentrated aqueous sodium hydroxide), into the organic phase where it can react with the ethylating agent.[6] This method avoids the need for strictly anhydrous conditions and expensive, hazardous bases, making it a practical and robust choice for this synthesis.[7] Benzyltriethylammonium chloride (BTEAC) has demonstrated high yields in the ethylation of the related phenylacetonitrile.[1] Tetrabutylammonium bromide (TBAB) is another commonly used and effective phase-transfer catalyst for a variety of alkylation reactions.[3][4]
Lewis Acids are known to activate electrophiles and could potentially be used to catalyze the ethylation of diphenylacetonitrile. A plausible mechanism would involve the coordination of the Lewis acid to the ethylating agent, making it more susceptible to nucleophilic attack by the diphenylacetonitrile carbanion. However, there is a scarcity of literature specifically detailing the use of Lewis acids for the direct alkylation of diphenylacetonitrile. One study reported the synthesis of 2,2-diphenylacetonitrile from diphenylmethanol using a tris(pentafluorophenyl)borane catalyst, albeit in a modest yield of 34%.[5] This suggests that while Lewis acid catalysis is a potential avenue, further research and optimization are required to compete with the high efficiency of phase-transfer catalysis in this specific application.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and related compounds using different catalytic systems.
Protocol 1: Phase-Transfer Catalyzed Ethylation of Diphenylacetonitrile using Benzyltriethylammonium Chloride (BTEAC)
This protocol is adapted from a general and reliable procedure for the phase-transfer catalyzed alkylation of arylacetonitriles.[1]
Materials:
-
Diphenylacetonitrile
-
Ethyl Bromide
-
50% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (BTEAC)
-
Toluene
-
Water
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add diphenylacetonitrile and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.01-0.05 equivalents).
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution.
-
Add ethyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature between 28-35°C with a cooling bath.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with water and toluene.
-
Separate the organic layer and wash it successively with water, dilute hydrochloric acid, and water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Lewis Acid-Catalyzed Synthesis of 2,2-Diphenylacetonitrile from Diphenylmethanol
This protocol describes a Lewis acid-catalyzed cyanation, which produces the parent compound for the target alkylation.[5]
Materials:
-
Diphenylmethanol
-
Tosyl isocyanide
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve diphenylmethanol and tosyl isocyanide in anhydrous toluene.
-
Add a catalytic amount of tris(pentafluorophenyl)borane (e.g., 5-10 mol%) to the solution.
-
Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying catalytic cycle, the following diagrams have been generated using the DOT language.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle in Phase-Transfer Catalyzed (PTC) alkylation of nitriles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking the Safety Profile of 2,2-Diphenylpropionitrile Against Other Nitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of 2,2-Diphenylpropionitrile and other commonly used nitriles: Acetonitrile, Benzonitrile, and Malononitrile. The information is intended to assist researchers and professionals in making informed decisions regarding the handling, application, and potential risks associated with these compounds. While comprehensive toxicological data is available for Acetonitrile, Benzonitrile, and Malononitrile, specific experimental safety data for this compound is limited in the public domain. Its safety assessment is primarily based on harmonized hazard classifications.
Executive Summary
Nitrile compounds are a class of organic chemicals characterized by a cyano (-C≡N) functional group. Their toxicity can vary significantly based on their chemical structure and metabolic fate. A primary concern with many nitriles is the potential for in vivo metabolism to release cyanide, a potent toxin. This guide benchmarks this compound against three other nitriles with varying toxicity profiles to provide a comprehensive safety overview.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for the selected nitriles. It is important to note the absence of specific LD50 values for this compound in the available literature.
Table 1: Acute Toxicity Data (LD50)
| Compound | Chemical Structure | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |
| This compound | C₁₅H₁₃N | No data available | No data available | No data available |
| Acetonitrile | CH₃CN | 2460 mg/kg[1] | 1250 µL/kg[1] | 7551 ppm (8h)[1] |
| Benzonitrile | C₆H₅CN | 700 mg/kg[2] | 1250 mg/kg[2][3] | 950 ppm (8h)[2] |
| Malononitrile | CH₂(CN)₂ | 14 mg/kg[4] | No data available | 57 ppm (2h)[5] |
Table 2: Skin and Eye Irritation
| Compound | Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| This compound | No data available | No data available |
| Acetonitrile | Not considered a skin irritant[6] | Causes serious eye irritation[6] |
| Benzonitrile | Moderate irritant (500 mg/24H)[3] | Causes eye irritation |
| Malononitrile | Can cause skin irritation[7] | Severe irritant[8] |
Table 3: Genotoxicity and Reproductive Toxicity
| Compound | Mutagenicity (Ames Test) | Reproductive/Developmental Toxicity |
| This compound | No data available | No data available |
| Acetonitrile | Not mutagenic[9][10] | Developmental effects only observed secondary to maternal toxicity[6] |
| Benzonitrile | Not mutagenic | No data available |
| Malononitrile | Not mutagenic[11] | No data available |
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and studies.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a small number of animals.[12] It aims to classify a substance into a specific toxicity category based on the observed mortality.[12]
-
Animal Model: Typically, young adult female rats are used.
-
Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Procedure: The test proceeds in a stepwise manner, with the dose for the next step being increased or decreased depending on the outcome of the previous step.
Skin Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.
-
Exposure: The patch is covered with a gauze dressing for a specified period, usually 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella) are used.
-
Procedure: The bacterial strains are exposed to the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved in safety assessment and the mechanism of toxicity, the following diagrams are provided.
Discussion and Conclusion
The safety profiles of the benchmarked nitriles vary considerably. Malononitrile exhibits high acute toxicity, likely due to the presence of two cyano groups, making it a potent poison. Benzonitrile and Acetonitrile have moderate to low acute toxicity. The toxicity of many nitriles is linked to their metabolism, which can release cyanide ions that inhibit cellular respiration.[13]
For This compound , the available GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. This suggests a moderate level of acute toxicity. However, without specific LD50 values and detailed irritation and genotoxicity studies, a direct quantitative comparison with the other nitriles is challenging. The presence of two phenyl groups on the α-carbon may influence its metabolic pathway. Nitriles with substitution on the carbon adjacent to the cyano group may be less susceptible to the metabolic release of cyanide.[13]
Acetonitrile is widely used as a solvent and has a relatively low order of acute toxicity.[10] It is not considered to be a skin irritant or mutagenic.[6][9]
Benzonitrile displays moderate acute toxicity and is a moderate skin irritant.[3][14]
Malononitrile is highly toxic via oral and inhalation routes and is a severe eye irritant.[4][8]
References
- 1. ACETONITRILE [www2.atmos.umd.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Malononitrile - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. multichemindia.com [multichemindia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LCSS: ACETONITRILE [web.stanford.edu]
- 11. Mutagenicity evaluation of riot control agent o-chlorobenzylidene malononitrile (CS) in the Ames Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
Navigating the Labyrinth of Isomeric Purity: A Comparative Guide to the Assessment of α-Methyl-α-phenylbenzeneacetonitrile
The accurate determination of enantiomeric excess (e.e.) is critical, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This necessitates the use of precise and reliable analytical techniques to separate and quantify these stereoisomers. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Techniques
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance characteristics. It is important to note that the quantitative data presented is based on the analysis of structurally similar α-aryl nitriles and serves as a foundational guide for method development for α-methyl-α-phenylbenzeneacetonitrile.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column. | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Typical Resolution (Rs) | > 1.5 (baseline separation achievable) | Often > 1.5 (baseline separation achievable) | Not applicable (separation of signals) |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 20 minutes |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (mg to µg range) |
| Sample Preparation | Dissolution in mobile phase | Often requires derivatization to increase volatility | Dissolution with a chiral auxiliary |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Key Advantage | Wide applicability, robust, well-established | High resolution and sensitivity | Rapid analysis, provides structural information |
| Key Limitation | Can require extensive method development | Limited to volatile and thermally stable compounds | Lower sensitivity, may require chiral auxiliaries |
Deep Dive: Experimental Protocols and Considerations
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are generalized experimental protocols that can serve as a starting point for the development of a specific method for α-methyl-α-phenylbenzeneacetonitrile.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separation due to its versatility and robustness. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: For α-aryl nitriles, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best balance between retention and resolution. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally used for analytical separations.
-
Column Temperature: The column is typically maintained at a constant temperature, often around 25 °C, to ensure reproducible results.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm or 254 nm) is commonly employed.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Experimental Protocol:
-
Column Selection: Capillary columns coated with cyclodextrin derivatives (e.g., β- or γ-cyclodextrin) are commonly used for the chiral separation of a wide range of compounds.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature program is often employed to optimize the separation. This involves starting at a lower temperature and gradually increasing it to elute the enantiomers. A typical program might start at 100 °C and ramp up to 250 °C.
-
Injector and Detector Temperature: The injector and detector (typically a Flame Ionization Detector - FID) are maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization and prevent condensation.
-
Sample Preparation: If the analyte is not sufficiently volatile, derivatization to a more volatile form may be required. For nitriles, this is less common, but should be considered if direct analysis is unsuccessful. The sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane) before injection.
Workflow for Chiral GC Method Development:
Caption: Workflow for Chiral GC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.
Experimental Protocol:
-
Chiral Auxiliary Selection:
-
Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the analyte. Common CSAs include Pirkle's alcohol or derivatives of binaphthol.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomers. Mosher's acid is a classic example, though not directly applicable to nitriles. For nitriles, a CSA approach is more common.
-
-
Sample Preparation: A known amount of the analyte and the chiral solvating agent are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The molar ratio of CSA to analyte is optimized to achieve the best signal separation.
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired. The key is to identify a proton signal in the analyte that shows the largest chemical shift non-equivalence (Δδ) between the two enantiomers.
-
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each enantiomer.
Logical Relationship in NMR-based Chiral Analysis:
Caption: Logical Steps in NMR Chiral Purity Assessment.
Conclusion and Future Outlook
The selection of the most appropriate analytical method for the isomeric purity assessment of α-methyl-α-phenylbenzeneacetonitrile will depend on a variety of factors including the available instrumentation, the required level of sensitivity and accuracy, and the sample throughput needs. Chiral HPLC remains a versatile and robust first choice for many applications. Chiral GC offers superior resolution for amenable compounds, while NMR spectroscopy provides a rapid, non-separative alternative.
It is imperative for researchers to perform in-house method development and validation for α-methyl-α-phenylbenzeneacetonitrile, using the principles and starting points outlined in this guide. The generation and publication of such specific data would be of great benefit to the scientific community, enabling more direct and informed decisions in the crucial task of ensuring the enantiomeric purity of this and other important chiral molecules.
Safety Operating Guide
Proper Disposal of 2,2-Diphenylpropionitrile: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2,2-Diphenylpropionitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Key Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this substance.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors or dust.[2]
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 145 °C / 293 °F @ 2 mmHg |
| Specific Gravity | 1.109 |
| Solubility | No information available |
| GHS Hazard Statements | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |
Data sourced from various Safety Data Sheets and chemical databases.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE: a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
All handling and preparation for disposal of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with incompatible wastes such as strong oxidizing agents, strong acids, or strong bases.[2]
-
-
Solid Waste (Contaminated Materials):
-
Any materials contaminated with this compound, such as absorbent pads, pipette tips, and empty containers, must be treated as hazardous waste.
-
Collect these materials in a separate, clearly labeled, and sealed waste container.
-
For empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[3]
-
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and any other components in the waste mixture.
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,2-Diphenylpropionitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2,2-Diphenylpropionitrile (CAS No. 5558-67-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment must be worn at all times when handling this substance.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Reason |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents skin contact; harmful if absorbed through the skin.[1][3][4][5] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes from splashes and contact with the liquid.[1][6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | Prevents inhalation of harmful vapors or mists.[1][6] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound.
Workflow for Handling this compound
Experimental Protocol Considerations:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in Table 2.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly after handling.[1]
First-Aid Measures
Immediate action is required in case of exposure.
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Disposal Workflow
Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Dispose of unused material and contaminated items in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Professional Disposal: Arrange for disposal through a licensed and approved waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
By strictly following these guidelines, you can ensure a safe laboratory environment when working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. armbrustusa.com [armbrustusa.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
